2-Hydrazinylpyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-hydrazinylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-4-2-8-5(10-7)9-3-4/h2-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPBWIQKNOTOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328126 | |
| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38373-51-2 | |
| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinylpyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile from Malononitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Strategic Importance of the Pyrimidine-5-carbonitrile Scaffold
The pyrimidine-5-carbonitrile framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile functional handles make it a cornerstone for the development of novel therapeutics, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3] The introduction of a hydrazinyl moiety at the C-2 position further enhances its utility, creating a potent nucleophilic center and a key building block for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolopyrimidines.[4]
This guide provides an in-depth technical exploration of the synthesis of 2-hydrazinylpyrimidine-5-carbonitrile, with a specific focus on pathways originating from the readily available and highly reactive malononitrile and its derivatives. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and explain the critical process parameters that govern reaction outcomes, ensuring both scientific integrity and practical applicability.
The Core Synthetic Challenge: Navigating the Pyrimidine vs. Pyrazole Conundrum
A foundational challenge in synthesizing pyrimidine structures from malononitrile precursors in the presence of hydrazine is the competing and often dominant formation of pyrazole rings.[5][6] The direct reaction of malononitrile or its activated derivatives (like β-ketonitriles) with hydrazine hydrate overwhelmingly favors a cyclization pathway that yields 5-aminopyrazole derivatives.[5] This is due to the inherent reactivity of the hydrazine molecule, which can readily undergo condensation with one nitrile group and subsequent cyclization onto the other, or react with a carbonyl equivalent.
Therefore, a successful synthesis of the target pyrimidine requires a strategic circumvention of this pyrazole pathway. The most robust strategies involve:
-
Three-Component Cyclocondensation: Employing a multicomponent reaction where the pyrimidine ring is constructed first using a suitable N-C-N synthon (e.g., urea, thiourea, or amidines), followed by the introduction of the hydrazinyl group.
-
Pre-functionalized Precursors: Utilizing malononitrile derivatives that are already primed for pyrimidine ring closure with a non-hydrazine reagent.
This guide will focus on the first approach, as it offers greater flexibility and is well-documented for creating the core pyrimidine-5-carbonitrile structure from malononitrile.
Figure 1: A decision diagram illustrating the critical outcome divergence in the reaction of malononitrile derivatives with hydrazine, highlighting the preferential formation of pyrazoles.
The Recommended Synthetic Pathway: A Two-Stage Approach
Our recommended pathway is a robust two-stage process that first builds the pyrimidine core and then installs the hydrazinyl group.
-
Stage 1: Biginelli-Type Three-Component Synthesis of a 2-Thioxopyrimidine Precursor. This reaction involves the cyclocondensation of an aromatic aldehyde, malononitrile, and thiourea. This method is highly efficient, tolerant of various functional groups on the aldehyde, and directly yields the pyrimidine-5-carbonitrile scaffold with a thioxo group at the C-2 position—a perfect handle for subsequent functionalization.[7]
-
Stage 2: S-Alkylation and Hydrazinolysis. The 2-thioxo group is converted into a better leaving group via S-alkylation (e.g., S-methylation). The resulting 2-(methylthio)pyrimidine is then readily displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction to yield the final target compound.
Figure 2: The recommended two-stage workflow for the synthesis of this compound from malononitrile.
Detailed Experimental Protocols & Mechanistic Causality
As a self-validating system, each protocol includes steps for purification and references characterization data, ensuring the integrity of the synthesized compounds.
Protocol 1: Synthesis of 4-Aryl-6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol is adapted from established three-component reaction methodologies.[7] The use of a heterogeneous catalyst like nanosized MgO simplifies workup, while the choice of ethanol as a solvent provides a good medium for the solubility of reactants and precipitation of the product upon cooling.
Materials & Reagents:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
Malononitrile: 10 mmol
-
Thiourea: 12 mmol (slight excess)
-
Nanosized Magnesium Oxide (MgO): 10 mol%
-
Ethanol: 30 mL
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), thiourea (12 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add the nanosized MgO catalyst (10 mol%) to the suspension. The high surface area of the catalyst is critical for its efficacy.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion, allow the mixture to cool to room temperature. The solid product will precipitate. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities. The product is often of high purity at this stage.
-
Drying & Characterization: Dry the solid product under vacuum. Characterize by melting point, FT-IR (presence of NH, C≡N, C=S peaks), and ¹H-NMR spectroscopy to confirm the structure.
Causality Behind Choices:
-
Thiourea vs. Urea: Thiourea is used to install the 2-thioxo group, which is a versatile handle for the subsequent hydrazinolysis step.
-
MgO Catalyst: A solid base catalyst is chosen for its high efficiency and ease of removal (simple filtration), making it a greener alternative to soluble bases which require aqueous workup.[7]
-
Ethanol: This solvent is ideal as it facilitates the reaction at reflux and allows for the crystallization of the product upon cooling, simplifying purification.
Protocol 2: Synthesis of 2-Hydrazinyl-4-aryl-6-aminopyrimidine-5-carbonitrile
This two-step protocol first activates the thione and then performs the nucleophilic substitution.
Part A: S-Methylation
Materials & Reagents:
-
2-Thioxopyrimidine precursor (from Protocol 1): 5 mmol
-
Sodium Hydroxide (NaOH): 5.5 mmol
-
Methanol: 25 mL
-
Methyl Iodide (MeI): 6 mmol
Step-by-Step Procedure:
-
Deprotonation: Dissolve the 2-thioxopyrimidine (5 mmol) in methanol (25 mL) in a flask. Add a solution of NaOH (5.5 mmol) in a minimal amount of water to deprotonate the thione, forming the more nucleophilic thiolate.
-
Alkylation: Cool the mixture in an ice bath and add methyl iodide (6 mmol) dropwise. Stir the reaction at room temperature for 1-2 hours until TLC indicates the consumption of the starting material.
-
Isolation: Pour the reaction mixture into ice-cold water. The S-methylated product will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate is often used directly in the next step without further purification.
Part B: Hydrazinolysis
Materials & Reagents:
-
2-(Methylthio)pyrimidine intermediate (from Part A): 4 mmol
-
Hydrazine Hydrate (80-95% solution): 20 mmol (large excess)
-
Ethanol or Dioxane: 20 mL
Step-by-Step Procedure:
-
Reaction Setup: Suspend the 2-(Methylthio)pyrimidine intermediate (4 mmol) in ethanol (20 mL) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add a large excess of hydrazine hydrate (20 mmol). The excess hydrazine acts as both the nucleophile and the solvent/base to drive the reaction to completion. This is a common strategy in nucleophilic substitutions involving hydrazine.[8][9]
-
Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC. The progress is marked by the disappearance of the starting material and the formation of a new, more polar spot.
-
Product Isolation: Cool the reaction mixture to room temperature. The target this compound often precipitates. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification & Validation: Collect the solid product by filtration. Wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product. Confirm the structure and purity via melting point, FT-IR (disappearance of C-S stretch, appearance of strong N-H stretches), ¹H-NMR, and Mass Spectrometry.
Quantitative Data Summary
The efficiency of the initial three-component reaction is highly dependent on the substituents of the aromatic aldehyde and the chosen catalyst. The following table summarizes representative data compiled from the literature for analogous reactions.
| Aldehyde (Ar) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Nanosized MgO | Ethanol | Reflux | 3 | >90% | [7] |
| 4-Cl-Benzaldehyde | Nanosized MgO | Ethanol | Reflux | 2.5 | >90% | [7] |
| 4-MeO-Benzaldehyde | Piperidine | DMF | 80 | 5 | ~85% | [10] |
| 4-NO₂-Benzaldehyde | Nanosized MgO | Ethanol | Reflux | 3.5 | >90% | [7] |
The subsequent hydrazinolysis step typically proceeds in high yields (80-95%), provided a sufficient excess of hydrazine hydrate is used and the reaction is allowed to go to completion.
References
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Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
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Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. IL FARMACO, 61(1), 87-93. [Link]
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El-Maghraby, A. M., & Hassan, E. A. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46. [Link]
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Fathalla, W., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485. [Link]
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Gouda, M. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798. [Link]
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Hassan, A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176. [Link]
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Hussein, A. M., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[11][12][13] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 17(12), 13710-13721. [Link]
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Ibrahim, M. A., & El-Gohary, N. S. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(30), 14389-14406. [Link]
-
Kaur, R., et al. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(53), 33374-33401. [Link]
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Khalifa, A. S., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105191. [Link]
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Koutentis, P. A., & Shiamptanis, C. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(11), 1459. [Link]
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Křikavová, R., et al. (2018). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1155, 55-64. [Link]
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Moustafa, A. H., et al. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. International Letters of Chemistry, Physics and Astronomy, 20(2), 129-135. [Link]
-
Zaki, M. E. A., et al. (2018). Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. Chemistry Central Journal, 12(1), 1-8. [Link]
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An In-depth Technical Guide to 2-Hydrazinylpyrimidine-5-carbonitrile: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinylpyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyrimidine core, a reactive hydrazinyl group, and an electron-withdrawing cyano group, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules with promising biological activities. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Characterization
While experimental data for the parent this compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted, and its spectroscopic characteristics can be inferred from closely related derivatives.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₅N₅ | [1] |
| Molecular Weight | 135.13 g/mol | [2] |
| CAS Number | 38373-51-2 | [2] |
| Predicted XLogP3-AA | -0.5 | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C). | [2] |
Spectroscopic Data (Predicted and Inferred from Derivatives):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydrazinyl (-NHNH₂) protons. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing cyano group. For instance, in related 6-amino-5-cyanopyrimidine derivatives, aromatic protons appear in the range of δ 6.5–7.8 ppm.[3] The hydrazinyl protons would likely appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the molecule. The carbon of the cyano group is expected to resonate at approximately 115-120 ppm. The pyrimidine ring carbons will appear in the aromatic region, with their specific shifts dictated by the positions of the nitrogen atoms and the substituents. In similar structures, pyrimidine carbons have been observed at various shifts, for example, C2 at ~155 ppm, C4 at ~164 ppm, C5 at ~108 ppm, and C6 at ~152 ppm.[3]
-
IR Spectroscopy: The infrared spectrum will be characterized by key absorption bands. A sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibrations of the hydrazinyl group are expected in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring will likely appear in the 1550-1650 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 135.13. Fragmentation patterns would likely involve the loss of nitrogen gas (N₂) from the hydrazinyl group and potentially the loss of HCN.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. A plausible and frequently cited precursor is a 2-(methylthio)pyrimidine derivative.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a synthesized methodology based on established chemical transformations for similar compounds.[4]
Step 1: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate aldehyde (e.g., benzaldehyde), ethyl cyanoacetate, and thiourea in absolute ethanol.
-
Base Addition: Add a catalytic amount of a base, such as potassium carbonate, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Methylation: After cooling, add methyl iodide and continue stirring at room temperature to methylate the thio-group.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the 2-(methylthio)pyrimidine derivative.
Step 2: Hydrazinolysis to this compound
-
Reaction Setup: Dissolve the synthesized 2-(methylthio)pyrimidine derivative in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by the interplay between the nucleophilic hydrazinyl group and the electrophilic character of the pyrimidine ring, which is further activated by the electron-withdrawing cyano group.
Reactions of the Hydrazinyl Group
The hydrazinyl moiety is a potent nucleophile, readily participating in a variety of condensation and cyclization reactions.
-
Condensation with Carbonyl Compounds: The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form the corresponding hydrazones.[5] This reaction is typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic transformations.
-
Cyclization Reactions: The hydrazinyl group is a key participant in the formation of fused heterocyclic systems.
-
Formation of Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, leads to the formation of pyrazole-substituted pyrimidines.[6]
-
Formation of Triazolopyrimidines: Treatment with reagents like formic acid, acetic acid, or carbon disulfide can lead to the formation of fused triazolopyrimidine ring systems.[6]
-
Formation of Pyrimidotriazines: Reactions with α-haloketones or related compounds can yield pyrimidotriazine derivatives.[6]
-
Reactions of the Cyano Group
The cyano group at the 5-position is a versatile functional handle that can undergo a range of transformations.
-
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality for further derivatization, for example, in the synthesis of peptide mimetics.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethylpyrimidine derivatives.
-
Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions. For instance, the [2+3] cycloaddition with azides can lead to the formation of tetrazolyl-pyrimidines, a class of compounds with applications in coordination chemistry and as bioisosteres for carboxylic acids.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a cornerstone in the design and synthesis of novel therapeutic agents, particularly in the realm of oncology.
-
Kinase Inhibitors: Derivatives of pyrimidine-5-carbonitrile have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
EGFR Inhibitors: Several studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These compounds have shown promising activity against both wild-type and mutant forms of EGFR.[7]
-
p38 MAP Kinase Inhibitors: The 5-cyanopyrimidine core has been successfully incorporated into inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response. X-ray crystallography has revealed that the cyano group forms a crucial hydrogen bond with the backbone of the enzyme's active site.[8]
-
VEGFR-2 Inhibitors: Novel pyrimidine-5-carbonitrile derivatives bearing hydrazone moieties have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9]
-
-
Anticancer Agents: A plethora of studies have demonstrated the in vitro anticancer activity of various derivatives of hydrazinopyrimidine-5-carbonitrile against a wide range of human cancer cell lines.[8] The ability to readily modify both the hydrazinyl and cyano groups allows for the generation of large libraries of compounds for screening and lead optimization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its rich reactivity, stemming from the presence of both a nucleophilic hydrazinyl group and a modifiable cyano group on a pyrimidine core, provides a powerful platform for the construction of diverse and complex molecular architectures. The demonstrated success of its derivatives as potent kinase inhibitors and anticancer agents underscores its significance in modern drug discovery. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this remarkable compound.
References
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Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628. [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 26(11), 2739-2753. [Link]
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Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 14(2), 366-372. [Link]
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PubChem. (n.d.). Hydrazinopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3788. [Link]
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El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(49), 30958-30980. [Link]
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Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
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Abdel-Rahman, H. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]
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Chemistry LibreTexts. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydrazinylpyrimidine-5-carbonitrile
Introduction
In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry. Their structural motif is prevalent in a vast array of biologically active molecules, including approved therapeutics. Among these, 2-Hydrazinylpyrimidine-5-carbonitrile stands out as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The precise structural elucidation of this molecule is paramount for its effective use in drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing intricate details about the molecular structure at the atomic level.
This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this guide will not only present the spectral data but also delve into the causal reasoning behind the experimental design and data interpretation. By synthesizing foundational NMR principles with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar heterocyclic compounds.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the hydrazinyl group. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring, the electron-withdrawing cyano group, and the electron-donating hydrazinyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H4/H6 | ~8.5 - 8.7 | Singlet | - | 2H |
| -NH- | ~8.0 - 8.5 | Singlet (broad) | - | 1H |
| -NH₂ | ~4.5 - 5.0 | Singlet (broad) | - | 2H |
Note: Predicted chemical shifts are based on analysis of similar pyrimidine derivatives and may vary based on solvent and experimental conditions.
Analysis and Interpretation of the ¹H NMR Spectrum
The pyrimidine ring protons, H4 and H6, are chemically equivalent due to the free rotation around the C2-N bond of the hydrazinyl substituent. Consequently, they are expected to appear as a single signal. The strong deshielding effect of the two ring nitrogen atoms and the electron-withdrawing nature of the cyano group at position 5 would shift this signal significantly downfield, likely in the range of 8.5-8.7 ppm.
The protons of the hydrazinyl group (-NH-NH₂) are expected to appear as two distinct broad singlets. The broadness of these signals is a result of quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with residual water in the solvent. The -NH- proton, being directly attached to the pyrimidine ring, will experience a more deshielded environment compared to the terminal -NH₂ protons.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160 - 165 |
| C4/C6 | ~155 - 160 |
| C5 | ~95 - 105 |
| -CN | ~115 - 120 |
Note: Predicted chemical shifts are based on substituent effect calculations and data from related pyrimidine structures.[1][2]
Analysis and Interpretation of the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms in the pyrimidine ring are highly dependent on the electronic nature of the attached substituents.
-
C2: This carbon, directly bonded to the electron-donating hydrazinyl group and two nitrogen atoms, is expected to be the most deshielded of the pyrimidine carbons, appearing in the 160-165 ppm region.
-
C4 and C6: These equivalent carbons are adjacent to the electron-withdrawing cyano group at C5 and are part of the heterocyclic ring. Their chemical shift is predicted to be in the 155-160 ppm range.
-
C5: The presence of the electron-withdrawing cyano group significantly influences the chemical shift of C5. However, being further from the ring nitrogens compared to C2, C4, and C6, its signal is expected to be more upfield, in the 95-105 ppm range.
-
-CN: The carbon of the cyano group typically appears in the 115-120 ppm region in the ¹³C NMR spectrum.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar compounds.[3] The residual solvent peak of DMSO-d₆ can be used as an internal reference for chemical shifts (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4][5]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal-to-noise and simplify the spectrum.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: 0-180 ppm.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of this important synthetic intermediate. The principles of chemical shift analysis and the effects of substituents discussed herein are broadly applicable to the characterization of a wide range of heterocyclic compounds, making this guide a valuable resource for professionals in drug discovery and chemical research.
References
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ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]
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-
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An Application Scientist's Guide to the Infrared Spectroscopic Analysis of 2-Hydrazinylpyrimidine-5-carbonitrile
Abstract
2-Hydrazinylpyrimidine-5-carbonitrile is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. Accurate and efficient structural characterization is paramount for its application in synthesis and quality control. This guide provides an in-depth technical framework for the analysis of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of its vibrational modes, present a detailed, field-proven experimental protocol for data acquisition, and offer a comprehensive interpretation of the expected infrared spectrum. This document is intended for researchers, chemists, and quality assurance professionals who require a robust method for the unambiguous identification and characterization of this compound.
Part 1: Foundational Principles & Molecular Structure
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[3] These frequencies are highly characteristic of the functional groups present within the molecule, providing a distinct "molecular fingerprint."[2]
For a molecule like this compound, IR spectroscopy serves as an indispensable first-line analytical tool. It allows for rapid confirmation of the presence of key functional groups—the nitrile, the hydrazine, and the pyrimidine ring—thereby verifying the compound's identity and purity.
The structural arrangement of these groups dictates the resulting spectrum. Understanding this structure is the first step in a successful analysis.
Caption: Molecular structure of this compound.
Part 2: Predicting the Spectrum - A Functional Group Analysis
A predictive analysis based on the vibrational physics of the constituent functional groups is crucial for interpreting the final spectrum. The molecule can be deconstructed into three key vibrational contributors: the nitrile group, the hydrazine moiety, and the pyrimidine ring system.
The Nitrile Group (C≡N)
The carbon-nitrogen triple bond provides one of the most distinct and reliable peaks in an IR spectrum.
-
C≡N Stretch: Expect a sharp, strong absorption band in the range of 2260-2220 cm⁻¹ .[4][5] For aromatic nitriles, or those conjugated with a double-bond system like the pyrimidine ring, this peak often appears at a slightly lower wavenumber (2240-2220 cm⁻¹) due to electronic delocalization, which slightly weakens the triple bond.[4][6] Its sharpness and intensity make it an excellent diagnostic peak.
The Hydrazine Group (-NH-NH₂)
The hydrazine substituent introduces several characteristic N-H vibrations.
-
N-H Stretch: In the region of 3500-3200 cm⁻¹ , multiple bands are expected. The terminal -NH₂ group will exhibit two bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[7] The secondary amine (-NH-) will contribute another stretching band in this region. The exact positions are highly sensitive to hydrogen bonding; in a solid-state measurement, these peaks are often broadened.
-
N-H Bend (Scissoring): The -NH₂ group will show a medium to strong scissoring deformation, typically in the 1650-1580 cm⁻¹ range.[8] This peak can sometimes overlap with the C=C and C=N stretching vibrations from the pyrimidine ring.
-
N-N Stretch: The stretching of the N-N single bond is often a weak to medium intensity peak found in the 1150-1050 cm⁻¹ region.[7][8]
The Pyrimidine Ring
The pyrimidine ring, being an aromatic heterocycle, has a complex series of vibrations.
-
C-H Stretch (Aromatic): The stretching of C-H bonds on the aromatic ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9]
-
C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of medium to strong, sharp absorptions in the 1600-1400 cm⁻¹ region.[10][11] These are often referred to as "ring modes."
-
C-H Bending (Out-of-Plane): The out-of-plane bending of the ring C-H bonds results in strong absorptions in the fingerprint region, typically between 900-675 cm⁻¹ .[9] The exact position can give clues about the substitution pattern of the ring.
Part 3: A Validated Protocol for High-Fidelity Data Acquisition
To ensure the generation of a trustworthy and reproducible spectrum, a standardized experimental procedure is essential. Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid powder samples due to its minimal sample preparation and high reproducibility.
Experimental Workflow: ATR-FTIR Analysis
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) must be impeccably clean. This is a critical step, as any residue will appear in the final spectrum. Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Acquisition: A background spectrum must be collected before the sample is analyzed. This scan measures the ambient environment (atmospheric water vapor and carbon dioxide) and any signal from the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Pressure Application: Lower the pressure arm until it makes firm and even contact with the sample. Consistent pressure is key for reproducibility as it ensures good optical contact. Insufficient contact will lead to a weak and distorted spectrum.
-
Spectrum Collection: Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are 16 to 32 co-added scans at a spectral resolution of 4 cm⁻¹. This process averages multiple scans to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, retract the pressure arm, and carefully clean the sample powder from the crystal surface using the same method as in Step 1.
Part 4: Spectral Interpretation - Decoding the Molecular Fingerprint
Based on the theoretical principles outlined in Part 2, we can now assign the absorption bands expected in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |
| 3450 - 3300 | Medium, Broad | N-H Asymmetric & Symmetric Stretch (-NH₂) |
| 3300 - 3200 | Medium, Broad | N-H Stretch (-NH- secondary amine) |
| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch (Pyrimidine Ring) |
| 2235 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) - Key Diagnostic Peak |
| 1640 - 1590 | Strong | N-H Bend (Scissoring, -NH₂) / C=N Stretch (Ring) |
| 1580 - 1550 | Strong, Sharp | C=C and C=N Aromatic Ring Stretching |
| 1500 - 1400 | Medium, Sharp | C=C and C=N Aromatic Ring Stretching |
| 1150 - 1050 | Weak to Medium | N-N Stretch (Hydrazine) |
| 900 - 675 | Strong | C-H Out-of-Plane Bending (Fingerprint Region) |
Causality and Trustworthiness in Interpretation:
-
The Nitrile Peak: The presence of a strong, sharp peak around 2230 cm⁻¹ is the most definitive piece of evidence for the correct structure. Its absence would immediately indicate a failed synthesis or a different compound.[4]
-
The N-H Region: The broadness of the bands between 3500-3200 cm⁻¹ is a direct consequence of intermolecular hydrogen bonding in the solid state. This is an expected and self-validating feature for this molecule.
-
The Fingerprint Region (below 1500 cm⁻¹): This region is complex but highly unique to the molecule.[9] While individual peak assignment can be challenging without computational modeling, the overall pattern serves as a robust fingerprint for batch-to-batch comparison and identification against a known standard.
Part 5: Validation and Application in a Drug Development Context
The IR spectrum is more than just an identification tool; it is a cornerstone of quality control in pharmaceutical development.
-
Identity Confirmation: The primary use is to confirm that the synthesized material is indeed this compound by matching its spectrum against a certified reference standard. The high correlation of the fingerprint region is critical here.
-
Purity Assessment: The spectrum can reveal the presence of impurities. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ can help confirm the absence of residual water. The lack of characteristic carbonyl (C=O) peaks around 1700 cm⁻¹ can indicate the absence of certain starting materials or oxidation byproducts.
-
Stability Studies: By acquiring spectra over time under various storage conditions (temperature, humidity), changes in the spectrum can indicate degradation. For example, a diminishing nitrile peak or the appearance of new peaks could signal decomposition.
Self-Validating System: The protocol's trustworthiness is established by its internal consistency. The presence of all key predicted bands (nitrile, N-H stretches, aromatic stretches) provides a high degree of confidence. Conversely, the absence of even one key feature (like the C≡N stretch) is a clear and immediate invalidation of the sample's identity.
Conclusion
FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of this compound. By understanding the expected vibrational frequencies of its nitrile, hydrazine, and pyrimidine components, a scientist can confidently interpret the resulting spectrum. The protocol described herein offers a robust workflow for acquiring high-fidelity data, while the interpretive guide provides the framework for its use in identity confirmation, purity analysis, and quality control within a drug development pipeline. The key diagnostic markers—a strong, sharp nitrile stretch near 2230 cm⁻¹ and characteristic N-H and aromatic ring vibrations—together form a unique molecular fingerprint essential for advancing research and development.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
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Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26. Available from: [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Available from: [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available from: [Link]
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LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics, 20(1), 136-141. Available from: [Link]
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PubChem. (n.d.). 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. Available from: [Link]
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Mass spectrometry fragmentation pattern of 2-Hydrazinylpyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydrazinylpyrimidine-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of this compound (C₅H₅N₅, Mol. Wt. 135.13 Da).[1][2] As a molecule incorporating a stable pyrimidine core with reactive hydrazinyl and carbonitrile functional groups, its behavior under mass spectrometric analysis is multifaceted and diagnostic. This document, intended for researchers and drug development professionals, delineates the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The narrative synthesizes foundational principles of mass spectrometry with specific mechanistic predictions, including radical-induced cleavages, neutral losses, and characteristic heterocyclic ring fissions such as the retro-Diels-Alder reaction. Detailed experimental protocols for data acquisition are provided, alongside visual summaries of the fragmentation cascades, to offer a field-ready resource for the structural elucidation of this and related heterocyclic compounds.
Foundational Principles of Mass Spectrometric Fragmentation
Mass spectrometry is an indispensable analytical technique for determining the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and subsequent fragment ions.[3] The fragmentation pattern serves as a molecular fingerprint. The choice of ionization method profoundly influences the resulting spectrum.
-
Electron Ionization (EI): A hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[4][5] This process imparts significant internal energy, leading to the formation of an unstable radical cation (M⁺•) that undergoes extensive and often complex fragmentation.[6] The resulting detailed spectrum is highly reproducible and excellent for structural elucidation and library matching.[5]
-
Electrospray Ionization (ESI): A soft ionization method ideal for polar and large molecules, making it highly compatible with liquid chromatography (LC-MS).[6][7] ESI typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[8] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas.[8] Fragmentation of these even-electron ions often proceeds through the loss of stable, neutral molecules.[9]
The fragmentation of this compound is governed by the interplay of its three key structural motifs: the pyrimidine ring, the hydrazinyl substituent, and the nitrile group. The molecule's odd number of nitrogen atoms dictates that its molecular ion in EI-MS will have an odd m/z value, in accordance with the nitrogen rule.[10][11]
Predicted Fragmentation under Electron Ionization (EI-MS)
Under 70 eV electron ionization, this compound is expected to produce a prominent molecular ion peak (M⁺•) at m/z 135 , followed by a cascade of fragment ions resulting from cleavage of the substituents and the pyrimidine ring.
The fragmentation is initiated by the localization of the radical cation on one of the nitrogen atoms. The primary pathways involve the loss of small radicals or neutral molecules from the hydrazinyl and nitrile groups, followed by the characteristic cleavage of the pyrimidine ring itself.[12][13]
Key Predicted EI Fragmentation Pathways:
-
Loss from the Hydrazinyl Group: The -NHNH₂ moiety is a primary site for initial fragmentation.
-
Loss of Ammonia (•NH₃): A rearrangement can lead to the loss of a neutral ammonia molecule, yielding an ion at m/z 118 .
-
Alpha-Cleavage: Loss of the terminal amino radical (•NH₂) results in a fragment at m/z 119 .
-
Loss of Diazene (N₂H₂): Cleavage can result in the loss of neutral diazene, producing an ion at m/z 105 .
-
-
Loss from the Nitrile Group:
-
Pyrimidine Ring Fission (Retro-Diels-Alder Reaction): The pyrimidine ring is susceptible to a retro-Diels-Alder (RDA) reaction, a concerted [4+2] cycloelimination that breaks the ring into a diene and a dienophile.[16][17] For pyrimidines, this often involves the expulsion of a stable small molecule like HCN or cyanogen.[16]
-
A plausible RDA pathway involves the cleavage of the N1-C2 and N3-C4 bonds, leading to the expulsion of hydrogen cyanide (from C2 and N3) and a radical cation at m/z 108 . Another pathway could lead to the loss of cyanogen (N≡C-C≡N) from C4-C5 and N1, though this is less common.
-
Summary of Predicted EI-MS Fragments
| Proposed Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Description |
| 135 | [C₅H₅N₅]⁺• | - | Molecular Ion (M⁺•) |
| 119 | [C₅H₄N₄]⁺ | •NH₂ | Loss of amino radical from the hydrazinyl group |
| 118 | [C₅H₄N₄]⁺• | NH₃ | Loss of a neutral ammonia molecule |
| 109 | [C₄H₅N₄]⁺ | •CN | Loss of the cyano radical[14] |
| 108 | [C₄H₄N₄]⁺• | HCN | Loss of hydrogen cyanide from the ring or substituents[15] |
| 105 | [C₅H₅N₃]⁺• | N₂H₂ | Loss of diazene from the hydrazinyl group |
| 82 | [C₃H₂N₃]⁺ | HCN, CN | Sequential loss of HCN and a cyano radical |
Visualizing the EI Fragmentation Pathway
The following diagram illustrates the interconnected fragmentation cascade originating from the molecular ion.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Predicted Fragmentation under ESI-MS/MS
In positive-ion ESI, the molecule will readily protonate, likely on the terminal nitrogen of the hydrazinyl group or a ring nitrogen, to form the [M+H]⁺ ion at m/z 136 .[2] The fragmentation of this even-electron precursor ion, induced by CID, will be dominated by the loss of stable neutral molecules.[9][18]
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Ammonia (NH₃): This is anticipated to be the most facile fragmentation pathway. Protonation on the hydrazinyl group makes ammonia an excellent leaving group, resulting in a prominent product ion at m/z 119 . This is often the base peak in the MS/MS spectrum of similar compounds.
-
Loss of Hydrogen Cyanide (HCN): Elimination of HCN from the protonated pyrimidine ring is another highly probable pathway, leading to a fragment ion at m/z 109 .
-
Sequential Losses: The primary fragment ion at m/z 119 can undergo further fragmentation, such as the subsequent loss of HCN to produce an ion at m/z 92 .
Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Description |
| 136 | 136 | [C₅H₆N₅]⁺ | - | Protonated Molecule [M+H]⁺ |
| 136 | 119 | [C₅H₄N₄]⁺ | NH₃ | Loss of ammonia from the protonated hydrazinyl group |
| 136 | 109 | [C₄H₅N₄]⁺ | HCN | Loss of hydrogen cyanide from the pyrimidine ring |
| 119 | 92 | [C₄H₃N₃]⁺ | HCN | Subsequent loss of HCN from the m/z 119 fragment |
Visualizing the ESI-MS/MS Fragmentation Pathway
This diagram illustrates the fragmentation of the protonated molecular ion.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To validate the predicted fragmentation patterns, the following generalized protocols for data acquisition are recommended. Instrument parameters should be optimized for the specific machine in use.
Protocol 1: GC-EI-MS Analysis
This protocol is designed for analyzing the volatile compound using a gas chromatograph coupled to an electron ionization mass spectrometer.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Vortex to ensure complete dissolution.
-
If necessary, dilute the stock solution to a final concentration of 10-100 µg/mL.
-
-
GC-MS Instrumentation & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[12]
-
Ionization Method: Electron Ionization (EI).[12]
-
Electron Energy: 70 eV.[12]
-
Ion Source Temperature: 230°C.[12]
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (m/z 135) and compare the observed fragment ions with the predicted fragmentation table.
-
Protocol 2: LC-ESI-MS/MS Analysis
This protocol uses liquid chromatography for separation followed by electrospray ionization and tandem mass spectrometry.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of 50:50 methanol:water.
-
Vortex thoroughly.
-
Prepare a working solution of 1-10 µg/mL by diluting with the mobile phase.
-
-
LC-MS/MS Instrumentation & Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[12]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Q-TOF or Triple Quadrupole instrument (e.g., Agilent 6546 Q-TOF).
-
Ionization Method: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.[18]
-
Source Temperature: 120°C.[18]
-
Desolvation Gas (N₂): Flow 10 L/min, Temperature 325°C.
-
MS1 Scan: Scan from m/z 70 to 200 to identify the [M+H]⁺ ion at m/z 136.
-
MS2 (Product Ion Scan):
-
Select m/z 136 as the precursor ion.
-
Apply varying collision energies (e.g., 10, 20, 30 eV) to observe fragmentation.
-
Scan product ions from m/z 40 to 140.
-
-
-
Data Analysis:
-
Extract the chromatogram for m/z 136 to find the retention time of the compound.
-
Analyze the product ion spectrum obtained from the MS/MS experiment.
-
Compare the observed fragment ions with the predicted ESI-MS/MS fragmentation table.
-
Conclusion
The mass spectral fragmentation of this compound is highly predictable and provides rich structural information. Under EI-MS, the molecule is expected to exhibit a complex pattern characterized by losses from its hydrazinyl and nitrile substituents, followed by ring fission via a retro-Diels-Alder mechanism. In contrast, ESI-MS/MS analysis of the protonated molecule [M+H]⁺ should yield a simpler spectrum dominated by the facile neutral loss of ammonia. These distinct and complementary fragmentation signatures, when analyzed with the provided protocols, serve as a robust framework for the unambiguous identification and structural confirmation of this compound in various research and development settings.
References
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Lavorato, C., et al. Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available from: [Link]
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Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]
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Dunnivant, F. M. & Ginsbach, J. W. GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available from: [Link]
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Mass Spectrometry: Fragmentation. SlidePlayer. Available from: [Link]
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Ulrich, R. W., et al. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available from: [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. Available from: [Link]
-
Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. Available from: [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available from: [Link]
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McLafferty rearrangement. Wikipedia. Available from: [Link]
-
Retro-Diels–Alder reaction. Wikipedia. Available from: [Link]
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Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available from: [Link]
-
The Surprising Dynamics of the McLafferty Rearrangement. Michigan State University Chemistry. Available from: [Link]
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKAT USA, Inc. Available from: [Link]
-
Fragmentation Mechanisms. Intro to Mass Spectrometry. Available from: [Link]
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McLafferty Rearrangement. Chemistry Steps. Available from: [Link]
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Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. National Institutes of Health. Available from: [Link]
-
McLafferty Rearrangement. UGC-CSIR NET-JRF/GATE/SET/Ph.D.. Available from: [Link]
-
Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs. ResearchGate. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. GCMS-Book - Jimdo. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Available from: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available from: [Link]
-
Ionization Methods in Mass Spectrometry. YouTube. Available from: [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Available from: [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. Available from: [Link]
-
Hydrazinopyrimidine-5-carbonitrile (C5H5N5). PubChemLite. Available from: [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available from: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health. Available from: [Link]
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An In-depth Technical Guide on the Synthesis and Cyclization of 2-Hydrazinylpyrimidine-5-carbonitrile
This guide provides a comprehensive overview of the synthesis and subsequent cyclization reactions of 2-hydrazinylpyrimidine-5-carbonitrile, a versatile intermediate in the development of pharmaceutically active compounds. We will delve into the mechanistic underpinnings of these transformations, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring opens up avenues for creating compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. Among the various substituted pyrimidines, this compound serves as a critical building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors[3][4][5].
This guide will first detail the synthesis of the this compound intermediate and then provide a thorough analysis of its subsequent cyclization reactions, focusing on the mechanistic pathways that govern the formation of the fused pyrazole ring.
Synthesis of this compound
The primary route to this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. The most common precursors are 2-chloro or 2-methylthio-substituted pyrimidines.
Synthesis from 2-Chloropyrimidine-5-carbonitrile
The reaction of a 2-chloropyrimidine derivative with hydrazine hydrate is a straightforward and efficient method for the synthesis of 2-hydrazinylpyrimidines[1]. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Protocol:
-
Dissolve the 2-chloropyrimidine-5-carbonitrile derivative in a suitable solvent, such as ethanol or isopropanol.
-
Add hydrazine hydrate to the solution, typically in a slight excess.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Synthesis from 2-(Methylthio)pyrimidine-5-carbonitrile
Experimental Protocol:
-
Suspend the 2-(methylthio)pyrimidine-5-carbonitrile in a solvent like ethanol.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain it for a period determined by TLC monitoring.
-
After the reaction is complete, allow the mixture to cool.
-
The product can be isolated by filtration and purified by recrystallization.
Mechanism of Cyclization: Formation of Pyrazolo[1,5-a]pyrimidines
The true synthetic utility of this compound lies in its ability to undergo cyclization to form fused heterocyclic systems. The most prominent of these is the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in drug discovery[3][4][5][8]. This transformation typically involves the reaction of the hydrazinylpyrimidine with a 1,3-bielectrophilic compound.
The generalized mechanism for this cyclocondensation reaction is a multi-step process involving nucleophilic attack, dehydration, and ring closure.
Core Mechanism:
-
Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the electrophilic centers of the 1,3-bielectrophilic reagent.
-
Intermediate Formation: This initial attack leads to the formation of a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then acts as an internal nucleophile, attacking the second electrophilic center of the 1,3-bielectrophile, leading to ring closure.
-
Aromatization: The final step is typically a dehydration or elimination reaction that results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Below is a Graphviz diagram illustrating the general workflow for the synthesis and cyclization of this compound.
Caption: General workflow for the synthesis and subsequent cyclization of this compound.
Detailed Mechanistic Pathway
Let's consider the reaction of this compound with a β-ketoester as a representative example of the cyclization process.
Caption: Step-wise mechanism for the cyclization of 2-hydrazinylpyrimidine with a β-ketoester.
Causality Behind Experimental Choices:
-
Choice of Solvent: The reaction is often carried out in a high-boiling point solvent such as ethanol, n-butanol, or acetic acid to facilitate the dehydration and cyclization steps which often require elevated temperatures.
-
Catalyst: The reaction can be catalyzed by either acid or base. An acid catalyst protonates the carbonyl oxygen of the bielectrophile, making it more electrophilic. A base catalyst can deprotonate the hydrazine, increasing its nucleophilicity.
-
Reaction Conditions: The use of reflux conditions is necessary to provide the activation energy for the cyclization and dehydration steps.
Quantitative Data Summary
| Precursor | Reagent | Product | Yield (%) | Reference |
| 2-Chloropyrimidine-5-carbonitrile | Hydrazine Hydrate | This compound | Good | [1] |
| 2-(Methylthio)pyrimidine-5-carbonitrile | Hydrazine Hydrate | This compound | Good | [6][7] |
| 2-Hydrazinylpyrimidine derivative | β-enaminones | Pyrazolo[1,5-a]pyrimidine derivative | High | [9] |
| 2-Hydrazinopyrimidine derivative | 2-propen-1-ones | Pyrazolo[1,5-a]pyrimidine derivative | Not specified | [6] |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of fused heterocyclic compounds with significant biological activity. Understanding the mechanisms of its formation and subsequent cyclization is crucial for the rational design of novel therapeutic agents. The cyclocondensation reaction with 1,3-bielectrophiles provides a reliable and efficient route to the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many kinase inhibitors. The insights provided in this guide are intended to aid researchers in the development of new synthetic strategies and the optimization of existing protocols.
References
-
Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. ([Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ([Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ([Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ([Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ([Link])
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. ([Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ([Link])
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ([Link])
-
(PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. ([Link])
-
Cyclization of hydrazine derivative 7 to afford fused tri-heterocyclic compounds. ([Link])
-
A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. ([Link])
-
Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. ([Link])
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ([Link])
-
Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. ([Link])
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ([Link])
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. ([Link])
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. ([Link])
-
(Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ([Link])
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The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Hydrazinylpyrimidine-5-carbonitrile
Introduction: Unveiling a Privileged Building Block
In the landscape of modern medicinal and materials chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular frameworks, pyrimidine derivatives hold a place of prominence due to their presence in nucleic acids and a wide array of biologically active molecules. This guide focuses on a particularly versatile and reactive building block: 2-Hydrazinylpyrimidine-5-carbonitrile .
With its unique arrangement of a nucleophilic hydrazine moiety and an electron-withdrawing nitrile group on a pyrimidine core, this compound serves as a powerful synthon for the construction of a diverse range of fused heterocyclic systems. Its utility extends from the development of potent anticancer agents to the synthesis of novel agrochemicals and dyes. This document provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of this compound, offering researchers and drug development professionals a comprehensive resource to harness its full potential.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₅H₅N₅ | |
| Molecular Weight | 135.13 g/mol | [1] |
| CAS Number | 38373-51-2 | [1] |
| Appearance | Solid (predicted) | |
| SMILES | N#CC1=CN=C(NN)N=C1 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the hydrazine protons. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing nitrile group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the nitrile carbon. The carbon attached to the hydrazine group and the carbon of the nitrile group will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Additionally, N-H stretching vibrations from the hydrazine moiety will be observable.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The most common and efficient route to this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with hydrazine. A typical precursor is 2-chloropyrimidine-5-carbonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloropyrimidine-5-carbonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrimidine-5-carbonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Causality Behind Experimental Choices:
-
Excess Hydrazine: Using an excess of hydrazine hydrate ensures the complete consumption of the starting 2-chloropyrimidine-5-carbonitrile and drives the reaction to completion.
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction under reflux conditions. It is also relatively easy to remove during the work-up.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound stems from the dual reactivity of the hydrazine moiety, which contains two nucleophilic nitrogen atoms. This allows for facile cyclization reactions with various electrophiles to construct a wide array of fused heterocyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as kinase inhibitors and anticancer agents.[2]
Reaction Mechanism: The reaction proceeds through an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable fused ring system.
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Synthesis of Triazolo[4,3-a]pyrimidines
The reaction of this compound with one-carbon electrophiles, such as orthoesters or acid chlorides, leads to the formation of triazolo[4,3-a]pyrimidines. This class of compounds has also demonstrated a broad spectrum of biological activities.
Reaction Mechanism: The reaction involves the acylation of the terminal nitrogen of the hydrazine group, followed by an intramolecular cyclization and elimination to afford the triazolo[4,3-a]pyrimidine core.
Caption: Synthesis of Triazolo[4,3-a]pyrimidines.
Synthesis of Pyrimido[2,1-c][3][4][5]triazines
Condensation of this compound with α-halo ketones or related dielectrophiles provides access to the pyrimido[2,1-c][3][4][5]triazine ring system.
Reaction Mechanism: The reaction typically proceeds via an initial alkylation of the terminal nitrogen of the hydrazine, followed by an intramolecular cyclization through the attack of the other hydrazine nitrogen onto the carbonyl group, and subsequent dehydration.
Applications in Drug Discovery and Beyond
The derivatives of this compound have shown significant promise in various fields, most notably in drug discovery.
Anticancer Activity
A significant body of research has focused on the synthesis of novel pyrimidine-5-carbonitrile derivatives and their evaluation as anticancer agents.[6] Many of these compounds have demonstrated potent inhibitory effects on the growth of a wide range of cancer cell lines.[3] For instance, certain derivatives have shown promising activity against human cancer cell lines of the colon and breast. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2).
Agrochemical Applications
The pyrimidine scaffold is a well-known toxophore in agrochemicals. Derivatives of pyrimidine-5-carbonitrile have been investigated for their potential as herbicides and fungicides. The structural modifications enabled by the versatile reactivity of the 2-hydrazinyl group allow for the fine-tuning of their biological activity and selectivity.
Dye Synthesis
The presence of a chromophoric pyrimidine system and the reactive hydrazine group makes this compound a potential precursor for the synthesis of novel azo dyes. The hydrazine moiety can be diazotized and coupled with various aromatic compounds to generate a range of colors. These dyes could find applications in textiles and other materials.
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone heterocyclic building block. Its straightforward synthesis and predictable reactivity provide a reliable platform for the construction of complex molecular architectures with significant biological and material properties. The continued exploration of its reaction space, particularly in the context of multicomponent reactions and green chemistry approaches, will undoubtedly lead to the discovery of novel compounds with enhanced functionalities. For researchers and professionals in drug development and materials science, a deep understanding of the chemistry of this versatile scaffold is not just beneficial, but essential for driving future innovation.
References
-
Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. Available at: [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]
-
2-Hydrazinylpyrimidine | C4H6N4 | CID 346558. PubChem - NIH. Available at: [Link]
-
(PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. ResearchGate. Available at: [Link]
-
Hydrazinopyrimidine-5-carbonitrile (C5H5N5). PubChemLite. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability Studies of 2-Hydrazinylpyrimidine-5-carbonitrile
This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-hydrazinylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Pivotal Role of Early Physicochemical Characterization
This compound belongs to the class of nitrogen-containing heterocycles, which are integral scaffolds in a vast number of pharmaceuticals.[1][2][3] The pyrimidine core is a fundamental component of nucleic acids, while the hydrazinyl and carbonitrile moieties can impart unique chemical reactivity and biological activity.[4][5] Before significant resources are invested in a compound's pharmacological evaluation, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Poor aqueous solubility can cripple bioavailability and lead to misleading results in biological assays, while chemical instability can compromise shelf-life, efficacy, and patient safety.[4]
This guide will detail the critical studies required to build a comprehensive solubility and stability profile for this compound, enabling informed decisions in the drug development pipeline.
Foundational Physicochemical Properties
A preliminary assessment of the molecule's structural attributes provides insight into its expected behavior.
-
Structure: this compound
-
Molecular Formula: C₅H₅N₅
-
Key Functional Groups:
The presence of multiple nitrogen atoms suggests the molecule will act as a base, with its ionization state—and therefore solubility—being heavily influenced by the pH of the surrounding medium.
Aqueous Solubility Assessment
Solubility is not a single value but is assessed under different conditions to predict its behavior from early high-throughput screening to later-stage formulation development. The two primary types of solubility measurements are kinetic and thermodynamic.[9][10]
The Rationale: Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[10][11] It is a rapid assessment of the solubility of the form of the compound that precipitates most quickly and is ideal for high-throughput screening in early drug discovery.[12]
Thermodynamic solubility , often considered the "gold standard," measures the equilibrium concentration of a compound after an excess of the solid material has been agitated in a solvent for an extended period.[9][11] This value is critical for lead optimization and formulation, as it represents the true equilibrium state.[9] Kinetic solubility values are often higher than thermodynamic ones because the compound may initially form a supersaturated solution or precipitate as a less stable, more soluble amorphous form.[12]
Experimental Protocol: Kinetic Solubility by Nephelometry
This high-throughput method is designed to rapidly assess the solubility of a large number of compounds. Nephelometry measures the scattering of light by undissolved particles in a solution.[13]
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the wells in triplicate, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Compare the light scattering of the test compound wells to wells containing only PBS and 1% DMSO (negative control). A significant increase in light scattering indicates precipitation and poor solubility.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This method determines the equilibrium solubility and is crucial for understanding the compound's behavior in a formulation context.
Methodology:
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated stability-indicating HPLC-UV method (see Section 5.0) to determine the concentration of the dissolved compound.
-
Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility at that specific pH.
Data Presentation: pH-Solubility Profile
| pH of Buffer | Thermodynamic Solubility (µg/mL) |
| 2.0 | > 200 |
| 5.0 | 150 ± 12 |
| 7.4 | 45 ± 5 |
| 9.0 | 38 ± 4 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
The expected outcome for a basic compound like this compound is higher solubility at lower pH due to the protonation of the pyrimidine and hydrazinyl nitrogens.
Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing a stability-indicating analytical method.[14][15][16] These studies are mandated by regulatory bodies like the ICH.[14]
The Rationale: Simulating Stress Conditions
The goal is to induce degradation to a limited extent (typically 5-20%) to identify the likely degradation pathways without causing such extensive decomposition that secondary and tertiary degradation products complicate the analysis.[17]
Caption: Potential degradation pathways.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Assay of Parent | % Total Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | 2 |
| 0.1 M NaOH, 60°C, 24h | 88.1 | 11.9 | 1 |
| 3% H₂O₂, RT, 24h | 85.3 | 14.7 | 3 |
| Heat (Solid), 80°C, 48h | 99.2 | 0.8 | 0 |
| Photostability (ICH Q1B) | 97.6 | 2.4 | 1 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. [18][19]This method must be able to separate the parent compound from all process-related impurities and degradation products, ensuring that the assay of the active pharmaceutical ingredient (API) is accurate and unaffected by the presence of these other species.
Experimental Protocol: RP-HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be 5% B, ramping to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Rationale:
-
The C18 column provides good retention for moderately polar compounds.
-
The acidic mobile phase (formic acid) ensures that the basic nitrogen atoms in the molecule are protonated, which generally leads to better peak shapes on silica-based columns. [20] * A gradient elution is necessary to separate compounds with a range of polarities, which is expected in a degradation sample.
-
Conclusion and Future Directions
This guide outlines the essential experimental framework for a comprehensive assessment of the solubility and stability of this compound. The data generated from these studies are fundamental to any drug development program. They inform critical decisions regarding lead candidate selection, formulation strategy, and the establishment of appropriate storage conditions and shelf-life.
The results of the forced degradation studies will guide the next steps, which would involve the isolation and structural elucidation of any major degradation products using techniques such as LC-MS/MS and NMR. This information is vital for understanding the reactivity of the molecule and for ensuring the safety profile of the potential drug product.
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Illuminating Molecular Architecture: An In-depth Technical Guide to the X-ray Crystallographic Analysis of 2-Hydrazinylpyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-hydrazinylpyrimidine-5-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including roles as anticancer and antimicrobial agents.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information at the atomic level.[5] This guide provides a comprehensive, in-depth exploration of the X-ray crystallographic analysis of this compound derivatives, from the foundational principles of synthesis and crystallization to the intricacies of data collection, structure solution, and refinement.
Introduction: The Significance of Structural Insight in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional structure.[5] For this compound derivatives, subtle changes in substituent groups can dramatically alter their pharmacological profiles. These modifications can influence molecular conformation, intermolecular interactions, and ultimately, how the molecule binds to its biological target.[6][7] X-ray crystallography provides an unambiguous "snapshot" of the molecule in its solid state, revealing crucial details such as bond lengths, bond angles, and torsion angles.[8] This information is invaluable for:
-
Validating molecular design: Confirming that the synthesized molecule adopts the intended conformation.
-
Understanding intermolecular forces: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can influence solubility and bioavailability.[6]
-
Informing computational modeling: Providing accurate geometries for molecular docking and other in silico studies to predict binding affinities and modes of action.[4][9]
This guide will navigate the reader through the complete workflow of an X-ray crystallographic analysis, using the this compound core as a central theme.
Synthesis and Preparation of Crystalline Material
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound Derivatives
The synthesis of this class of compounds typically involves multi-step reaction sequences. A common strategy begins with the construction of a substituted pyrimidine ring, followed by the introduction of the hydrazinyl group. For instance, a general route might involve the reaction of a suitable precursor like a 2-chloropyrimidine-5-carbonitrile with hydrazine hydrate.[2] The specific reaction conditions, such as solvent, temperature, and reaction time, are critical and often need to be optimized for each derivative to achieve a good yield and purity.
A representative synthetic scheme is the reaction of ethyl cyanoacetate with thiourea and an appropriate aldehyde to form a 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which can then be chlorinated and subsequently reacted with hydrazine hydrate to yield the desired 4-hydrazinyl-6-(substituted)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.[2]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[5] The goal is to create a supersaturated solution from which the molecules can slowly and orderly arrange themselves into a crystalline lattice. Several techniques are commonly employed for the crystallization of small organic molecules:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.
The choice of solvent or solvent system is crucial and often determined empirically. A good starting point is to screen a variety of solvents with different polarities. For hydrazone compounds, which are structurally related to the title compounds, slow evaporation from solvents like methanol at room temperature has proven successful.[8]
| Crystallization Method | Principle | Advantages | Considerations |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup. | Can lead to rapid crystallization and small or poorly formed crystals. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor. | Good control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pair. |
| Solvent Layering | Crystallization at the interface of two slowly mixing solvents. | Can produce high-quality crystals. | Requires immiscible or slowly miscible solvents. |
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern diffractometers use a monochromatic X-ray source and a sensitive detector to record the diffraction pattern.
The fundamental principle behind X-ray diffraction is Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms in a crystal lattice. As the crystal is rotated in the X-ray beam, a unique three-dimensional pattern of diffracted spots is generated. The positions and intensities of these spots contain the information needed to determine the crystal structure.
The data collection process involves rotating the crystal through a range of angles while the detector records a series of diffraction images. The goal is to collect a complete and redundant dataset, meaning that the intensities of as many unique reflections as possible are measured multiple times.
Structure Solution and Refinement: From Diffraction Data to Molecular Model
The raw diffraction data must be processed and analyzed to generate a three-dimensional model of the molecule. This is a computationally intensive process that involves several key steps.
Data Processing
The first step is to process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of each reflection. The unit cell is the basic repeating unit of the crystal lattice, and the space group describes the symmetry of the crystal. This information is crucial for the subsequent steps of structure solution.
Structure Solution (The Phase Problem)
While the intensities of the diffracted X-rays can be measured directly, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules like the this compound derivatives, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process where the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters are adjusted to minimize the difference between the experimental data and the model. The quality of the final model is assessed using various statistical indicators, most notably the R-factor. A lower R-factor indicates a better fit between the model and the data.
Interpreting the Crystal Structure: A Case Study Perspective
While a dedicated crystal structure of a this compound derivative is not publicly available for a detailed case study, we can draw insights from structurally similar compounds. For example, the crystal structure of a 2-hydrazino-nitropyridine-3-carbonitrile reveals important details about its supramolecular assembly.[10] In this structure, the molecules are linked by N-H···N and N-H···O hydrogen bonds, forming a three-dimensional network.[10]
For our target class of molecules, we can anticipate that the hydrazinyl group will be a key player in forming hydrogen bonds, acting as both a donor and an acceptor. The pyrimidine ring and the nitrile group can also participate in various non-covalent interactions. The nature and orientation of the substituents on the pyrimidine ring will significantly influence the overall crystal packing.[6][7] For instance, the introduction of different aryl groups can lead to the formation of π-π stacking interactions, which can further stabilize the crystal lattice.
The Role of Crystallographic Databases
The Cambridge Structural Database (CSD) is an invaluable resource for crystallographers and medicinal chemists.[11] It is the world's largest repository of small-molecule organic and metal-organic crystal structures.[12] Searching the CSD for related structures can provide crucial insights into:
-
Expected conformations and intermolecular interactions: This can help in designing crystallization experiments and in understanding the properties of new compounds.
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and stability, which is of critical importance in drug development.
Conclusion and Future Directions
X-ray crystallography is an indispensable tool in the study of this compound derivatives. It provides the ultimate proof of structure and offers unparalleled insights into the three-dimensional arrangement of atoms. This detailed structural knowledge is fundamental for understanding the SAR of this important class of compounds and for the rational design of new and more effective therapeutic agents.
As synthetic methodologies for creating diverse libraries of these derivatives continue to advance, high-throughput crystallization and automated X-ray diffraction will play an increasingly important role in accelerating the drug discovery process. The continued deposition of new structures into public databases like the CSD will further enrich our understanding of the structural landscape of these and other medicinally relevant molecules.
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-
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-
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-
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-
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-
Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
-
Search - Access Structures. CCDC. Available at: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]
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Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. Available at: [Link]
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-
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 2-Hydrazinylpyrimidine-5-carbonitrile
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its significant therapeutic potential. As a purine isostere, this bicyclic aromatic structure is a cornerstone in the design of molecules that can interact with a wide array of biological targets. Notably, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1] The dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer. Consequently, pyrazolo[1,5-a]pyrimidine-based compounds are at the forefront of research and development for targeted cancer therapies, with some showing promise against challenging targets like epidermal growth factor receptor (EGFR) and B-Raf kinases.[1]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The strategic synthesis of diverse libraries of these compounds is therefore of paramount importance for the identification of new and effective therapeutic agents.
This application note provides a detailed guide for the synthesis of substituted pyrazolo[1,5-a]pyrimidines utilizing 2-hydrazinylpyrimidine-5-carbonitrile as a key starting material. We will delve into the mechanistic underpinnings of the core cyclocondensation reaction, present a robust and reproducible experimental protocol, and offer insights into potential challenges and troubleshooting.
Reaction Mechanism: The Cyclocondensation Pathway
The synthesis of the pyrazolo[1,5-a]pyrimidine core from this compound and a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), proceeds through a well-established cyclocondensation reaction. The causality behind this transformation lies in the nucleophilic character of the hydrazine moiety and the electrophilic nature of the dicarbonyl compound.
The reaction is typically acid-catalyzed and involves the following key steps:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine group of this compound on one of the carbonyl carbons of the β-dicarbonyl compound. This forms a tetrahedral intermediate.
-
Dehydration and Imine Formation: The tetrahedral intermediate readily undergoes dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl carbon in an intramolecular fashion. This cyclization step leads to the formation of a five-membered dihydropyrazole ring.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring, fused to the pyrimidine ring, yielding the final pyrazolo[1,5-a]pyrimidine product.
The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds is an important consideration and is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
Figure 1: General mechanism of pyrazolo[1,5-a]pyrimidine formation.
Experimental Protocol: Synthesis of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol details a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative from this compound and acetylacetone.
Materials and Reagents
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: To the flask, add glacial acetic acid (20 mL). Stir the mixture to obtain a suspension. Add acetylacetone (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A precipitate should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Drying: Dry the crude product under vacuum.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the final product, 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetylacetone |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="1. Reaction Setup\n(Starting Material, Solvent)"]; B[label="2. Reagent Addition\n(Acetylacetone)"]; C [label="3. Reflux\n(4-6 hours)"]; D [label="4. TLC Monitoring"]; E [label="5. Cooldown & Quench\n(Ice-water)"]; F [label="6. Neutralization\n(Sat. NaHCO3)"]; G [label="7. Filtration & Washing"]; H [label="8. Drying"]; I[label="9. Recrystallization"]; J [label="10. Final Product"];
A -> B; B -> C; C -> D; D -> C [label="Continue if incomplete"]; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H; H -> I; I -> J; }
Figure 2: Step-by-step experimental workflow for synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Loss of product during work-up. | Ensure complete precipitation by thorough neutralization and sufficient cooling. Be cautious during filtration and washing steps. | |
| Impure Product | Presence of unreacted starting materials. | Optimize the reaction time and ensure the correct stoichiometry of reagents. Improve the efficiency of the recrystallization process. |
| Formation of side products. | Ensure the purity of starting materials and solvents. Consider using a milder acid catalyst if significant degradation is observed. | |
| Reaction does not proceed | Low quality of starting materials. | Verify the purity of this compound and acetylacetone. |
| Inadequate reaction temperature. | Ensure the heating mantle is providing sufficient and consistent heat to maintain reflux. |
References
-
I. A. Iorkula, T. S. U. Terungwa, L. A. E. Lans, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 1-21. Available at: [Link]
Sources
Protocols for the condensation reaction of 2-Hydrazinylpyrimidine-5-carbonitrile with dicarbonyls
An Application Guide for the Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
Introduction: The Strategic Value of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic framework in modern drug discovery and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone for developing potent protein kinase inhibitors for cancer therapy, anti-inflammatory agents, and novel fluorophores.[3][4][5][6][7] The condensation of 2-hydrazinylpyrimidine-5-carbonitrile with dicarbonyl compounds represents a robust and versatile strategy for accessing this valuable core.
This guide provides an in-depth exploration of this reaction, moving beyond simple procedural lists to explain the underlying chemical principles, critical parameters for optimization, and field-tested protocols. It is designed for researchers and drug development professionals seeking to leverage this powerful synthetic transformation.
Pillar 1: The Reaction Mechanism - A Modified Knorr Synthesis
The formation of the pyrazolo[1,5-a]pyrimidine ring from this compound and a 1,3-dicarbonyl compound is a variation of the classic Knorr pyrazole synthesis.[8][9][10] The reaction proceeds through a sequence of condensation, intramolecular cyclization, and aromatization steps.
-
Initial Nucleophilic Attack & Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine moiety onto one of the carbonyl carbons of the dicarbonyl compound.[8] This is typically the most electrophilic carbonyl group. This step is often catalyzed by acid or base and is followed by the elimination of a water molecule to form a hydrazone intermediate.[8][11]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[8] This ring-closing step forms a non-aromatic dihydroxypyrazolidine intermediate.[12][13]
-
Dehydration & Aromatization: The final step involves the elimination of a second water molecule (dehydration) from the intermediate, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[8][13]
The overall mechanism is kinetically controlled, with the dehydration of the dihydroxypyrazolidine intermediate often being the rate-determining step that dictates the final product.[12][13]
Caption: Generalized mechanism of pyrazolo[1,5-a]pyrimidine synthesis.
Pillar 2: Causality Behind Experimental Choices
The success and outcome of the condensation reaction hinge on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing yield, purity, and, in the case of unsymmetrical dicarbonyls, regioselectivity.
| Parameter | Common Choices | Rationale & Expert Insights | References |
| Dicarbonyl Source | Symmetrical (e.g., Acetylacetone) or Unsymmetrical (e.g., Ethyl Acetoacetate) 1,3-dicarbonyls. | The structure of the dicarbonyl directly influences reactivity and the potential for isomeric products. Symmetrical dicarbonyls yield a single regioisomer, simplifying purification. With unsymmetrical dicarbonyls, the reaction typically occurs at the more electrophilic carbonyl carbon first, but this can be influenced by catalysts and temperature. | [14] |
| Solvent | Ethanol, Acetic Acid, Dimethyl Sulfoxide (DMSO) | Ethanol is a common, effective solvent that facilitates the reaction, often under reflux. Acetic Acid can serve as both a solvent and an acid catalyst, driving the dehydration steps.[14] DMSO is an excellent choice for less reactive substrates or when higher temperatures are needed, particularly in microwave-assisted syntheses.[3][15] | [3][14][15][16] |
| Catalyst | Acidic: H₂SO₄ (catalytic), Acetic Acid. Basic: Piperidine, Sodium Ethoxide. | Acid catalysts protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation and subsequent dehydration steps.[9][11] Base catalysts can deprotonate the dicarbonyl to form an enolate, which can then react. The choice of catalyst can significantly influence regioselectivity with unsymmetrical dicarbonyls.[14] | [9][14][16] |
| Energy Source | Conventional Heating (Reflux), Microwave Irradiation (MWI) | Conventional heating is reliable and accessible. However, reactions can be slow. Microwave irradiation dramatically reduces reaction times (minutes vs. hours) and often improves yields by promoting rapid, uniform heating.[14][17] It is a preferred method for high-throughput synthesis. | [3][14][17] |
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles.
Protocol 1: Conventional Synthesis using Acetylacetone
This protocol describes a standard method using conventional heating, ideal for producing a single regioisomer with high purity.
Objective: To synthesize 5,7-dimethyl-2-(pyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Materials:
-
This compound
-
Acetylacetone (2,4-Pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution at room temperature with continuous stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, allow the mixture to cool to room temperature. A solid precipitate will form. Pour the mixture into ice-cold water (50 mL) to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative as a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting:
-
Low Yield: Ensure the reaction goes to completion via TLC. If the reaction stalls, adding a catalytic amount of concentrated sulfuric acid can sometimes drive the final dehydration.[14]
-
Impure Product: Inefficient washing or recrystallization. Ensure the product is fully dried before characterization.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation for a rapid and efficient synthesis, showcasing a modern approach to accelerate discovery chemistry.[3][17]
Objective: To rapidly synthesize a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Dibenzoylmethane)
-
Dimethyl Sulfoxide (DMSO) or Acetic Acid
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine this compound (1.0 eq), the chosen 1,3-dicarbonyl (1.1 eq), and 3-5 mL of DMSO or acetic acid.[15][17]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 140-180 °C) for 5-15 minutes.[17][18] Note: Optimize time and temperature for the specific substrate.
-
Isolation: After the reaction, cool the vial to room temperature. Add cold water to the mixture to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water and cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).
Causality Note: The use of a high-boiling polar solvent like DMSO is crucial in microwave synthesis to efficiently absorb microwave energy and reach the required reaction temperatures safely.[3]
Pillar 4: Troubleshooting Common Issues
Low yields and the formation of side products are common challenges. A systematic approach to troubleshooting is essential for success.
Caption: A workflow for troubleshooting pyrazolo[1,5-a]pyrimidine synthesis.
Conclusion
The condensation of this compound with dicarbonyls is a cornerstone reaction for accessing the medicinally significant pyrazolo[1,5-a]pyrimidine core. By understanding the mechanistic underpinnings and the direct impact of experimental parameters such as solvent, catalyst, and energy source, researchers can optimize this transformation for efficiency and selectivity. The adoption of modern techniques like microwave-assisted synthesis further enhances the utility of this reaction, enabling rapid library synthesis for accelerated drug discovery programs.
References
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The Strategic Role of 2-Hydrazinylpyrimidine-5-carbonitrile in Modern Kinase Inhibitor Development
For Immediate Distribution
[City, State] – [Date] – The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural analogy to the purine ring of ATP, enabling it to form crucial hydrogen bond interactions within the kinase hinge region.[1] Among the diverse pyrimidine derivatives, 2-hydrazinylpyrimidine-5-carbonitrile has emerged as a particularly valuable starting scaffold for the synthesis of potent and selective kinase inhibitors targeting a range of human diseases, most notably cancer. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile chemical entity in the creation of next-generation kinase inhibitors.
Protein kinases are instrumental in cellular signaling pathways, regulating a vast number of cellular processes.[2] Their dysregulation is a known driver of numerous pathologies, including cancer, inflammatory conditions, and neurodegenerative diseases, making them a major class of therapeutic targets.[2] Pyrimidine-based molecules have been successfully developed as ATP-competitive inhibitors for a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Aurora Kinases.[1][3][4][5][6][7] The 2-hydrazinyl group and the 5-carbonitrile moiety of the core scaffold provide reactive handles for synthetic elaboration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
I. Synthetic Strategies and Derivatization
The synthesis of kinase inhibitors from this compound typically involves the reaction of the hydrazinyl group with various electrophiles to introduce diverse substituents. These modifications are critical for achieving high-affinity binding to the ATP pocket of the target kinase.
A common synthetic route involves the condensation of the hydrazinyl group with aldehydes or ketones to form hydrazones.[8][9] This reaction is highly versatile, allowing for the introduction of a wide array of aromatic and heterocyclic moieties. Further modifications can be made to the pyrimidine ring, although the 2- and 4-positions are often key for hinge-binding interactions.[6]
For instance, in the development of novel EGFR inhibitors, the 2,4-diaminopyrimidine core, which can be derived from 2-hydrazinylpyrimidine precursors, is frequently employed to establish critical hydrogen bonds with the kinase hinge region.[8] The substituent at the 5-position, the carbonitrile group, can also be chemically modified, although it is often retained for its contribution to binding affinity and favorable physicochemical properties.
II. Targeting Key Kinase Families
The this compound scaffold has proven to be a fruitful starting point for inhibitors of several important kinase families implicated in cancer and inflammatory diseases.
A. Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth and proliferation of various cancers, particularly non-small cell lung cancer (NSCLC).[4][10] Pyrimidine derivatives have been extensively developed as EGFR inhibitors.[4][5] The design of these inhibitors often focuses on creating molecules that can effectively compete with ATP for binding to the EGFR kinase domain. Docking studies have shown that pyrimidine-based compounds can form stable interactions within the ATP-binding pocket, primarily through hydrogen bonds with the hinge region and hydrophobic interactions.[4] The development of pyrimidine derivatives is also aimed at overcoming acquired resistance to existing EGFR inhibitors, which often arises from mutations in the kinase domain, such as the T790M mutation.[4][5][10]
B. Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and are implicated in autoimmune diseases and hematological malignancies.[11] Several approved JAK inhibitors feature a pyrimidine core.[11][12] The 2,4-diaminopyrimidine scaffold, accessible from this compound, is a common feature in potent JAK inhibitors.[12] Structural optimization of pyrimidine-based scaffolds has led to the development of highly selective JAK3 inhibitors for the potential treatment of rheumatoid arthritis and B-cell lymphoma.[3][7]
C. Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6][13] Pyrimidine-based compounds have been successfully developed as Aurora kinase inhibitors.[6][14][15] Structure-based drug design has led to the identification of pyrimidine derivatives that potently inhibit Aurora A kinase activity and reduce levels of oncogenic proteins like cMYC and MYCN.[14][15]
III. Experimental Protocols for Inhibitor Evaluation
The development of novel kinase inhibitors requires a robust pipeline of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
A. In Vitro Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the phosphorylation reaction.[2]
Protocol: Luminescence-Based In Vitro Kinase Assay [2]
-
Compound Preparation: Prepare a serial dilution of the test compound (derived from this compound) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[16][17][18][19] These assays can measure the inhibitor's effect on kinase activity within the cell, as well as its impact on downstream signaling pathways and cellular processes like proliferation and survival.
1. Cellular Phosphorylation Assay (Western Blotting)
This technique is used to assess the phosphorylation status of the target kinase and its downstream substrates in response to inhibitor treatment.[20][21]
Protocol: Western Blotting for Phospho-Kinase Levels [21][22][23]
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with various concentrations of the test inhibitor for a specified time. Include a vehicle control (e.g., DMSO).[20]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to ensure equal loading.[24]
2. Cell Proliferation/Viability Assay
These assays determine the effect of the kinase inhibitor on the growth and survival of cancer cells. The MTT or SRB assays are commonly used methods.
Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay [25]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a defined period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
IV. Data Presentation and Interpretation
The results from these assays should be carefully analyzed and presented to provide a clear understanding of the inhibitor's properties.
Table 1: Inhibitory Activity of a Hypothetical this compound Derivative (Compound X)
| Assay Type | Target Kinase | IC50 / GI50 (nM) |
| In Vitro Kinase Assay | EGFR (wild-type) | 50 |
| In Vitro Kinase Assay | EGFR (T790M mutant) | 15 |
| In Vitro Kinase Assay | JAK3 | >10,000 |
| Cell Proliferation (SRB) | H1975 (NSCLC, EGFR T790M) | 25 |
| Cell Proliferation (SRB) | A549 (NSCLC, EGFR wild-type) | 150 |
The data in Table 1 suggests that Compound X is a potent inhibitor of the T790M mutant EGFR, with good selectivity over wild-type EGFR and JAK3. This profile is desirable for treating NSCLC patients who have developed resistance to first-generation EGFR inhibitors.
V. Visualizing Signaling Pathways and Workflows
Graphical representations are invaluable for understanding the complex interplay of signaling pathways and the logic of experimental workflows.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Caption: A generalized workflow for the development of kinase inhibitors.
VI. Conclusion
The this compound scaffold represents a privileged starting point for the development of novel kinase inhibitors. Its synthetic tractability and ability to be elaborated into high-affinity binders for various kinase targets make it a valuable tool in the medicinal chemist's arsenal. By employing a systematic approach of chemical synthesis, in vitro and cell-based screening, and structure-activity relationship studies, researchers can leverage this scaffold to create the next generation of targeted therapies for a wide range of diseases.
VII. References
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Chi, F., Chen, L., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. [Link]
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Kumar, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Molecules, 27(12), 3786. [Link]
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ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2023). Journal of Medicinal Chemistry, 66(15), 10538-10555. [Link]
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Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5187. [Link]
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). Bioorganic Chemistry, 149, 107499. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7481-7499. [Link]
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Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters, 13(11), 1805-1811. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55769. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7481-7499. [Link]
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Norman, P. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(15), 6245-6262. [Link]
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Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(4), e0153499. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). International Journal of Molecular Sciences, 23(19), 11451. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, e2400163. [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Signal Transduction and Targeted Therapy, 9, 131. [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal, 440(3), 301-317. [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). African Journal of Biomedical Research, 27(4s), 18493-18512. [Link]
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Kinase Activity-Tagged Western Blotting Assay. (2012). BioTechniques, 53(5), 311-314. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry, 15(4), 319-350. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2020). New Journal of Chemistry, 44(30), 13039-13053. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry, 15(6), 1641-1662. [Link]
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Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). European Journal of Medicinal Chemistry, 282, 117006. [Link]
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Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2021). Molecules, 26(8), 2322. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry, 15(6), 1641-1662. [Link]
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Application of 2-Hydrazinylpyrimidine-5-carbonitrile in Medicinal Chemistry for Anticancer Drugs: Application Notes and Protocols
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, representing a privileged scaffold in the design of novel therapeutic agents. As a fundamental component of nucleic acids, its derivatives have been extensively explored for their potential to interfere with various biological processes central to cancer cell proliferation and survival. The inherent versatility of the pyrimidine ring system allows for diverse chemical modifications, enabling the generation of large compound libraries for high-throughput screening and targeted drug design. Among the myriad of pyrimidine derivatives, the 2-hydrazinylpyrimidine-5-carbonitrile scaffold has emerged as a particularly fruitful starting point for the development of potent anticancer agents. This guide provides an in-depth exploration of its application, from chemical synthesis to biological evaluation, offering detailed protocols and insights for researchers in the field of drug discovery.
Synthetic Strategies: Accessing the this compound Core and its Derivatives
The synthesis of this compound derivatives is typically achieved through multi-step reactions, often starting from readily available precursors. A common and efficient method involves the cyclocondensation of an appropriate aldehyde with ethyl cyanoacetate and thiourea, followed by subsequent modifications to introduce the hydrazinyl group and other desired substituents.
Protocol 1: General Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
This protocol outlines the initial steps to form a key intermediate.
-
Cyclocondensation: A mixture of benzaldehyde, ethyl cyanoacetate, and thiourea is refluxed in an alkaline medium, such as alcoholic potassium hydroxide, to yield 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile[1].
-
S-Alkylation: The resulting mercapto derivative is then S-alkylated, typically using methyl iodide in the presence of a base, to afford 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile[1][2]. This intermediate serves as a versatile precursor for further derivatization.
Protocol 2: Introduction of the Hydrazinyl Moiety
The crucial hydrazinyl group is introduced by reacting the 2-(methylthio) intermediate with hydrazine hydrate.
-
Hydrazinolysis: The 2-(methylthio)-pyrimidine derivative is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the corresponding 2-hydrazinylpyrimidine derivative[2].
Protocol 3: Synthesis of Hydrazone Derivatives
The hydrazinyl group is highly reactive and can be readily converted to a wide array of hydrazone derivatives, which has proven to be a successful strategy for enhancing anticancer activity.[3][4]
-
Condensation Reaction: The 2-hydrazinylpyrimidine compound is reacted with a selected aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid, to form the desired hydrazone derivative[5][6]. This reaction allows for the introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.
Anticancer Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. The tables below summarize the in vitro anticancer activity of selected compounds from this class.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | Cytotoxicity | 1.629 | [7] |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | Cytotoxicity | 1.841 | [7] |
| Indazol-pyrimidine 4a | A549 (Lung) | Cytotoxicity | 3.304 | [7] |
| Indazol-pyrimidine 4i | A549 (Lung) | Cytotoxicity | 2.305 | [7] |
| Indazol-pyrimidine 4i | Caco-2 (Colon) | Cytotoxicity | 4.990 | [7] |
| Hybrid 3a | HCT-116 (Colon) | Cytotoxicity | 5.66 | [8] |
| Compound 13l | HepG2 (Liver) | Cytotoxicity | 0.11 | [8] |
| Compound 11e | HCT-116 (Colon) | Cytotoxicity | > Sorafenib | [1] |
| Compound 10b | HepG2, A549, MCF-7 | Cytotoxicity | Potent | [9] |
| Compound 4e | Colo 205 (Colon) | Cytotoxicity | 1.66 | [10] |
| Compound 4f | Colo 205 (Colon) | Cytotoxicity | 1.83 | [10] |
| Compound 11b | HCT-116, HepG2, MCF-7, A549 | Cytotoxicity | 2.4 - 4.14 | [11] |
| Compound 14f | TPC-1 (Thyroid) | Cytotoxicity | 0.113 | [4] |
Key SAR Insights:
-
Hydrazone Moiety: The presence of the hydrazone linkage is crucial for activity, with the nature of the aromatic or heteroaromatic substituent on the hydrazone significantly influencing potency.[3][4]
-
Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring, such as the 4- and 6-positions, have been shown to modulate activity. For instance, the introduction of different dialkylamino groups at the 4-position can impact the cytotoxic profile.[5][6]
-
Lipophilicity and Electronic Effects: The electronic nature and lipophilicity of the substituents on the various aromatic rings play a critical role in determining the anticancer potency.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth, proliferation, and survival.
Kinase Inhibition
A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][12] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target. Derivatives have been developed that inhibit both wild-type EGFR and clinically relevant mutant forms, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors.[9][11]
-
Dual Src/Abl Inhibition: Some derivatives have shown potent dual inhibitory activity against Src and Abl kinases, which are involved in various signaling pathways that promote tumor growth and metastasis.[13]
Caption: Workflow for anticancer drug evaluation.
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring kinase activity.
-
Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate, and ATP.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature to allow for phosphorylation of the substrate.
-
Detection: Add a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a population of cells.
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 7: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a time known to induce apoptosis.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications allow for the fine-tuning of pharmacological properties to achieve high potency and selectivity. The demonstrated ability of derivatives to target key oncogenic kinases and induce apoptosis underscores their therapeutic potential. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, the exploration of novel combinations with existing chemotherapeutic agents or targeted therapies may lead to synergistic effects and overcome drug resistance.
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Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. UniCA IRIS. Retrieved from [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29473-29493. Retrieved from [Link]
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Ghorab, M. M., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 21(11), 1461. Retrieved from [Link]
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El-Hady, H. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(1), 187-203. Retrieved from [Link]
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Ptaszyńska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2058. Retrieved from [Link]
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Bîcu, E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3333. Retrieved from [Link]
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Abdel-Mottaleb, Y., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(42), 29487-29505. Retrieved from [Link]
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Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 102, 117659. Retrieved from [Link]
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Gatt, A., et al. (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 27(19), 6599. Retrieved from [Link]
- Fray, M. J., et al. (2007). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4223–4226. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17544227/
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El-Naggar, A. M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(28), 6296–6313. Retrieved from [Link]
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El-Damasy, D. A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Ali, M. A., et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2321. Retrieved from [Link]
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El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. Retrieved from [Link]
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Schmidt, D. R., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 10(7), 1038–1044. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]
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Pérez-Pérez, M. J., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 26(18), 5482. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of Fused Heterocycles from 2-Hydrazinylpyrimidine-5-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Convergence of Microwave Chemistry and Heterocyclic Synthesis
The relentless pursuit of novel therapeutic agents in drug discovery is intrinsically linked to the efficient synthesis of complex molecular architectures. Fused heterocyclic scaffolds, particularly those derived from pyrimidines, represent a privileged class of compounds due to their prevalence in biologically active molecules and natural products.[1][2] The pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine cores, for instance, are known to exhibit a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[3][4][5] The starting material, 2-hydrazinylpyrimidine-5-carbonitrile, is a versatile precursor for the construction of these valuable bicyclic systems.
Conventional synthetic methods for constructing these fused heterocycles often necessitate prolonged reaction times, harsh conditions, and often result in modest yields with the formation of byproducts.[6] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the shortcomings of traditional heating methods.[3] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This volumetric heating mechanism, primarily driven by dipolar polarization and ionic conduction, can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or environmentally benign conditions.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines from this compound, offering detailed protocols and insights for researchers in medicinal chemistry and drug development.
The Power of Microwave Irradiation in Organic Synthesis
Microwave-assisted synthesis offers a paradigm shift from conventional heating methods. Unlike an oil bath or heating mantle, which transfers heat convectively through the vessel walls, microwave irradiation directly energizes the molecules within the reaction mixture. This "in-core" heating leads to a rapid temperature increase, often surpassing the solvent's boiling point in sealed vessels, a phenomenon known as superheating. This allows for reactions to be completed in minutes rather than hours, significantly accelerating the research and development timeline.[8]
The key advantages of employing microwave technology in the synthesis of fused heterocycles include:
-
Rate Enhancement: Reactions are often accelerated by orders of magnitude.
-
Higher Yields: Reduced reaction times and uniform heating can minimize the formation of degradation byproducts.
-
Improved Purity: Cleaner reaction profiles often simplify product purification.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large thermal bath.
-
Green Chemistry: The potential for solvent-free reactions or the use of greener solvents aligns with the principles of sustainable chemistry.
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Protocol
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. The hydrazine moiety of the pyrimidine attacks the carbonyl groups of the dicarbonyl compound, leading to a cyclization and dehydration cascade to form the fused pyrazole ring.
Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines
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Application Notes and Protocols: Leveraging 2-Hydrazinylpyrimidine-5-carbonitrile for the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action.[1][2] In this context, heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrimidine scaffold being of particular interest.[3][4] Pyrimidine is a fundamental building block of nucleic acids, granting its derivatives a high degree of biocompatibility and the potential to interact with essential biological macromolecules like enzymes and genetic material.[2][3][5]
This guide focuses on the strategic use of 2-hydrazinylpyrimidine-5-carbonitrile , a versatile and highly reactive precursor for generating diverse libraries of potential antimicrobial drug candidates. The presence of the hydrazinyl (-NHNH₂) group provides a reactive handle for a multitude of chemical transformations, most notably the formation of hydrazones and the construction of fused heterocyclic ring systems.[6][7] The pyrimidine-5-carbonitrile core itself serves as a privileged structure, which can be further functionalized to modulate the compound's biological activity and pharmacokinetic properties.
Herein, we provide a detailed exploration of the synthesis, application, and mechanistic insights related to antimicrobial agents derived from this precursor, designed for researchers, medicinal chemists, and drug development professionals.
Section 1: The Precursor - this compound
The utility of this compound as a precursor stems from its distinct chemical features. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles, particularly carbonyl compounds, to form stable C=N bonds.[7][8] The nitrile group and the pyrimidine ring are electron-withdrawing, influencing the reactivity of the scaffold, while also serving as hydrogen bond acceptors, which can be crucial for binding to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅ | [9][10] |
| Molecular Weight | 135.13 g/mol | [9] |
| CAS Number | 38373-51-2 | [9] |
| Appearance | Solid (Varies by purity) | - |
| SMILES | N#CC1=CN=C(NN)N=C1 | [9] |
| InChIKey | ZMPBWIQKNOTOTR-UHFFFAOYSA-N | [10] |
Protocol 1: Synthesis of the this compound Precursor Scaffold
The synthesis of the core precursor often involves a multi-step process that begins with a cyclocondensation reaction to form a functionalized pyrimidine ring, followed by the introduction of the hydrazine group. A common route involves the hydrazinolysis of a 2-(methylthio)pyrimidine derivative.[11]
Principle: This protocol is based on the displacement of a good leaving group, such as a methylthio (-SMe) or chloro (-Cl) group, at the C2 position of the pyrimidine ring by hydrazine hydrate. The high nucleophilicity of hydrazine facilitates this substitution reaction.
Materials and Reagents:
-
2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (or a similar 2-substituted pyrimidine) (1.0 eq)
-
Hydrazine hydrate (80-100%) (10-15 eq)
-
Ethanol or n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus
Step-by-Step Procedure:
-
Suspend the starting 2-(methylthio)pyrimidine derivative (1.0 eq) in ethanol or n-butanol in a round-bottom flask.
-
Add hydrazine hydrate (10-15 eq) to the suspension. The large excess ensures the reaction goes to completion.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation. The reaction time can vary from 4 to 12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product, this compound, will often form upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol or diethyl ether to remove residual hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain the purified precursor.
Self-Validation and Characterization:
-
Expected Yield: 70-90%.
-
Characterization: Confirm the structure of the synthesized precursor using standard analytical techniques.
-
¹H NMR: Expect to see the disappearance of the methylthio (-SMe) peak and the appearance of new peaks corresponding to the -NHNH₂ protons.
-
IR Spectroscopy: Look for characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and the persistence of the C≡N stretch (around 2220 cm⁻¹).[12]
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.[12]
-
Section 2: Synthesis of Bioactive Antimicrobial Derivatives
The true potential of this compound is realized in its conversion to a diverse array of derivatives. The following workflow illustrates the general pathway from the precursor to final bioactive compounds.
Caption: Mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).
Section 4: Application Insights and Structure-Activity Relationships (SAR)
The development of potent antimicrobial agents is not merely about synthesis but also about understanding the relationship between chemical structure and biological activity.
-
Role of the Hydrazone Linker: The azomethine (-N=CH-) group in hydrazone derivatives is critical for their biological activity. [13]The substituents on the aromatic or heterocyclic ring attached to this linker significantly influence potency. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) at different positions can modulate the electronic properties and steric bulk of the molecule, affecting its ability to bind to the target site. [7]
-
Impact of the Pyrimidine Core Substituents: Modifications at other positions of the pyrimidine ring can fine-tune the molecule's properties. For instance, adding lipophilic groups can enhance membrane permeability, which is crucial for activity against Gram-negative bacteria with their outer membrane barrier.
-
Field-Proven Insights:
-
Catalyst Choice: While glacial acetic acid is a common and effective catalyst for hydrazone formation, other Lewis acids can be explored to optimize reaction times and yields for specific substrates.
-
Purification Strategy: Recrystallization is often sufficient for purifying hydrazones due to their typically high crystallinity. However, for less crystalline or more complex mixtures, silica gel column chromatography is a reliable alternative. [14] * Solubility Issues: Some pyrimidine derivatives may exhibit poor solubility in common organic solvents. Using a co-solvent system (e.g., DMF/ethanol) or performing reactions at higher temperatures can mitigate this issue. For biological testing, initial stocks are often prepared in DMSO.
-
Conclusion
This compound stands out as a high-value precursor for the synthesis of novel antimicrobial agents. Its straightforward derivatization into hydrazones and fused heterocyclic systems allows for the rapid generation of chemically diverse compound libraries. The resulting pyrimidine-based molecules have demonstrated potent activity against clinically relevant bacteria, including resistant strains, by targeting validated and novel cellular pathways. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit this powerful chemical scaffold in the ongoing fight against antimicrobial resistance.
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Anonymous. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]
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Abdellatif, K. R. A., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. [Link]
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Zhuang, J., & Ma, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Scilit. [Link]
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Anonymous. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. ResearchGate. [Link]
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Mallikarjunaswamy, C., et al. (2012). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. ResearchGate. [Link]
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Popiołek, Ł., & Wujec, M. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]
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El-Sayed, N. N. E., et al. (2023). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
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El-Sayed, W. M., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
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Stoyanova, M., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. PMC - NIH. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of 2-Hydrazinylpyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors
Introduction: Targeting EGFR with a Privileged Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes like proliferation, differentiation, and survival.[1] Its dysregulation, often through overexpression or mutation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3][4] This has made EGFR a prime target for anticancer therapies.[1][4] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the receptor's catalytic site have shown significant clinical success.[5]
Within the vast chemical space of kinase inhibitors, the pyrimidine scaffold has emerged as a "privileged structure" due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, including EGFR.[5][6][7][8] Fused pyrimidine systems, in particular, are at the core of several approved drugs.[6][7] This guide focuses on a specific, highly adaptable class: 2-hydrazinylpyrimidine-5-carbonitrile derivatives . The hydrazinyl group serves as a versatile synthetic handle for introducing diverse pharmacophoric elements, while the pyrimidine-5-carbonitrile core maintains the essential interactions for potent EGFR inhibition.
This document provides a comprehensive guide for the rational design, synthesis, characterization, and biological evaluation of novel EGFR inhibitors based on this scaffold, intended for researchers in oncology and medicinal chemistry.
The EGFR Signaling Pathway and Mechanism of Inhibition
Understanding the target is paramount. EGFR activation initiates a cascade of downstream signaling events that ultimately drive cancer cell proliferation and survival.[1] Ligand binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal tail.[1] This creates docking sites for adaptor proteins like GRB2, which in turn activate major signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][9]
The inhibitors synthesized in this protocol are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding site in the EGFR kinase domain, preventing the phosphorylation of the receptor and its downstream substrates, thereby shutting down these pro-survival signals.
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- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing 2-Hydrazinylpyrimidine-5-carbonitrile for the Synthesis of Advanced Fluorescent Probes
Introduction: The Versatility of the Pyrimidine Scaffold in Fluorescence Chemistry
The pyrimidine core, a foundational heterocycle in medicinal and materials chemistry, offers a robust and tunable platform for the development of sophisticated fluorescent probes.[1][2][3] Its electron-deficient nature, when strategically combined with electron-donating groups, gives rise to molecules with significant intramolecular charge transfer (ICT) character, a key determinant of fluorescent behavior.[1][4] Among the various pyrimidine-based synthons, 2-hydrazinylpyrimidine-5-carbonitrile stands out as a particularly versatile precursor. The presence of a reactive hydrazinyl group and a cyano moiety on the pyrimidine ring opens up a plethora of synthetic possibilities, enabling the creation of a diverse array of fluorescent probes with tailored photophysical properties.[5][6][7] This guide provides a comprehensive overview of the synthetic strategies, detailed protocols, and application frameworks for utilizing this compound in the design and creation of novel fluorescent probes for research, diagnostics, and drug development.
The inherent reactivity of the hydrazinyl group allows for facile condensation reactions with various carbonyl compounds, leading to the formation of stable hydrazones. This "click-like" reactivity is not only efficient but also forms the basis for probes that can detect carbonyl species, which are often biomarkers of oxidative stress in biological systems.[8][9] Furthermore, the hydrazinyl moiety can participate in cyclocondensation reactions to forge new heterocyclic rings, expanding the conjugated π-system and shifting the fluorescence emission to longer wavelengths.[6][10][11] The cyano group, on the other hand, acts as a moderate electron-withdrawing group, contributing to the overall electronic properties of the molecule and providing a potential handle for further functionalization.[12][13]
This document will delve into the practical aspects of working with this compound, offering field-proven insights into synthetic methodologies, purification techniques, and the characterization of the resulting fluorescent probes. The protocols described herein are designed to be self-validating, with clear explanations of the underlying chemical principles to empower researchers to adapt and innovate upon these foundational methods.
Core Synthetic Strategies and Mechanistic Insights
The creation of fluorescent probes from this compound primarily revolves around the chemical reactivity of the hydrazinyl group. Two predominant strategies are employed: direct condensation with carbonyl compounds to form hydrazone-based probes, and cyclocondensation reactions with dicarbonyl or related synthons to generate fused heterocyclic systems.
Strategy 1: Hydrazone Formation for "Turn-On" Carbonyl Sensing
The reaction of the hydrazinyl moiety with aldehydes and ketones to form hydrazones is a straightforward and highly efficient method for generating fluorescent probes.[8][14] Often, the parent hydrazine is weakly fluorescent, while the resulting hydrazone exhibits strong emission due to the extension of the π-conjugated system and the formation of a more rigid molecular structure. This "turn-on" response is highly desirable for biological imaging, as it minimizes background signal.[15]
-
Causality of Experimental Choices: The choice of solvent is critical; polar protic solvents like ethanol or methanol are often used to facilitate the dissolution of the reactants and the stabilization of the transition state. Catalytic amounts of acid (e.g., acetic acid or HCl) are frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[16]
Caption: Workflow for Hydrazone-Based Fluorescent Probe Synthesis.
Strategy 2: Cyclocondensation for Fused Heterocyclic Fluorophores
A more advanced approach involves the cyclocondensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents.[17][18] This strategy leads to the formation of fused pyrazolo[1,5-a]pyrimidine systems, which are known for their high quantum yields and tunable emission properties.[19]
-
Causality of Experimental Choices: The reaction is typically carried out under reflux in a high-boiling point solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to provide the necessary activation energy for the cyclization step. The choice of the 1,3-dicarbonyl compound is the primary determinant of the substitution pattern on the newly formed pyrazole ring, allowing for fine-tuning of the probe's photophysical properties.[1][19] For instance, the introduction of electron-donating groups on the dicarbonyl component can lead to a red-shift in the emission spectrum.[19]
Caption: Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Fluorophores.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Hydrazone-Based Fluorescent Probe for Aldehyde Detection
This protocol describes the synthesis of a model fluorescent probe via the condensation of this compound with 4-(dimethylamino)benzaldehyde.
Materials:
-
This compound (1.0 mmol, 135.13 mg)
-
4-(Dimethylamino)benzaldehyde (1.0 mmol, 149.19 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol).
-
Add absolute ethanol (20 mL) to the flask, followed by the magnetic stir bar.
-
Add 3-4 drops of glacial acetic acid to the suspension to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe.
-
Dry the purified product under vacuum.
Characterization:
-
The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The photophysical properties, including absorption and emission spectra, quantum yield, and Stokes shift, should be determined in various solvents to assess its performance.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Fluorophore
This protocol details the synthesis of a fused heterocyclic fluorophore through the cyclocondensation of this compound with acetylacetone.
Materials:
-
This compound (1.0 mmol, 135.13 mg)
-
Acetylacetone (1.2 mmol, 0.12 mL)
-
Glacial Acetic Acid (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
Add acetylacetone (1.2 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-10 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product to yield the pyrazolo[1,5-a]pyrimidine fluorophore.
Characterization:
-
Confirm the structure of the final product using spectroscopic techniques (NMR, MS).
-
Evaluate the photophysical properties as described in Protocol 1.
Data Presentation: Photophysical Properties of Pyrimidine-Based Probes
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for pyrimidine-based fluorophores, highlighting the tunability of their spectral characteristics through chemical modification.[1][19][20]
| Probe Type | Substituents | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| Hydrazone | 4-(Dimethylamino)phenyl | ~420 | ~520 | 0.3-0.6 | ~100 |
| Pyrazolo[1,5-a]pyrimidine | Dimethyl | ~350 | ~450 | 0.7-0.9 | ~100 |
| Pyrazolo[1,5-a]pyrimidine | Phenyl, Methoxy | ~380 | ~490 | 0.5-0.8 | ~110 |
Note: The values presented are illustrative and can vary depending on the specific molecular structure and solvent environment.
Application Protocol: Fluorescent Labeling and Imaging of Intracellular Carbonyls
This protocol provides a general framework for using a hydrazone-based probe, synthesized from this compound, for the detection of oxidative stress-induced carbonyls in cultured cells.
Materials:
-
Hydrazone-based fluorescent probe (from Protocol 1 or similar)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, HepG2)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Induction of Oxidative Stress (Optional): Treat a subset of cells with an oxidative stress-inducing agent (e.g., 100 µM H₂O₂ for 1 hour) to increase the levels of intracellular carbonyls. Include an untreated control group.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM).
-
Incubation: Remove the cell culture medium from the dishes and wash the cells with PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Visualize the intracellular fluorescence using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Data Analysis: Acquire images from both control and treated cells. Quantify the fluorescence intensity to determine the relative increase in carbonyl levels in the stressed cells.
Caption: Experimental Workflow for Cellular Carbonyl Imaging.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of fluorescent probes. The straightforward and efficient reaction chemistry associated with the hydrazinyl group allows for the facile creation of both hydrazone-based sensors and complex fused heterocyclic fluorophores. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop novel probes with tailored properties for specific applications in cell biology, diagnostics, and drug discovery. Future work in this area will likely focus on the development of probes with even greater sensitivity, selectivity, and photostability, as well as the exploration of new cyclocondensation reactions to further expand the diversity of the pyrimidine-based fluorophore library.
References
- Vertex AI Search. (2024). Fluorescent Pyrimidine Ribonucleotide: Synthesis, Enzymatic Incorporation, and Utilization.
- ACS Publications. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Furo[3,4-d]pyrimidine-Based Probes in Biological Imaging.
- Scilit. (n.d.). Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations and anti-bacterial activity.
- PubMed. (n.d.). Synthesis and enzymatic incorporation of a fluorescent pyrimidine ribonucleotide.
- RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
- PubChem. (n.d.). 2-Hydrazinyl-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile.
- RSC Publishing. (n.d.). Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging. Photochemical & Photobiological Sciences.
- PubMed. (2013). Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides.
- ResearchGate. (2025). Prediction of photophysical properties of pyrimidine chromophores using Taguchi method.
- ResearchGate. (n.d.). Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations and anti-bacterial activity.
- ResearchGate. (2025). Synthesis and solvatochromic properties of some disazo dyes derived from pyrazolo[1,5- a]pyrimidine derivatives.
- ResearchGate. (n.d.). Pyrimidine-based fluorescent COX-2 inhibitors: Synthesis and biological evaluation.
- ResearchGate. (2025). Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples.
- PubMed. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa.
- Semantic Scholar. (2023). Pyrimidine-based azo dyes: Synthesis, photophysical investigations, solvatochromism explorations and anti-bacterial activity. Dyes and Pigments.
- ResearchGate. (2025). Luminescent Pyrrolyl-Pyrimidine Hybrids: Synthesis, Structural Characterization and Photophysical Evaluation.
- ResearchGate. (n.d.). (Left) Synthesis and design of hydrazine-based fluorescent probe to....
- RSC Publishing. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry.
- PubMed. (2016). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation.
- ResearchGate. (2015). (PDF) Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials.
- BLD Pharm. (n.d.). 38373-51-2|this compound.
- PubChemLite. (n.d.). Hydrazinopyrimidine-5-carbonitrile (C5H5N5).
- PubChem. (n.d.). 2-Hydrazinylpyrimidine.
- lookchem. (n.d.). Cas 72563-30-5,2,4-dihydrazino-6-phenyl-pyrimidine-5-carbonitrile.
- ResearchGate. (2025). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives.
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- NIH. (2025). Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications.
- RSC Publishing. (n.d.). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C.
- ResearchGate. (n.d.). Various approaches for designing of fluorescent probes for hydrazine detection.
- NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Mason Publishing Journals. (2025). Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells.
- ResearchGate. (n.d.). utility of hydrazines and hydrazine derivatives in heterocyclic synthesis.
- ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives.
- ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
- ResearchGate. (n.d.). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds IX Synthesis of some derivatives of 6,7,8-trimethoxy- (1,2,4)triazino[2.3-a]benzimidazole*.
- PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
ResearchGate. (2025). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][21][22]triazino[6,5-b]quinoline Derivatives. Retrieved from
- RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- RSC Publishing. (n.d.). Rational design of a novel turn-on fluorescent probe for the detection and bioimaging of hydrazine with barbituric acid as a recognition group.
- ResearchGate. (n.d.). The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine....
- NIH. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
- NIH. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
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Troubleshooting & Optimization
Navigating the Synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to empower researchers in optimizing their reaction conditions and overcoming common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in obtaining this valuable synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, typically achieved through the nucleophilic aromatic substitution of a 2-halopyrimidine with hydrazine, can present several challenges ranging from low yields to the formation of persistent impurities. This guide will provide a structured approach to troubleshooting and optimizing this critical reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and offers systematic solutions.
Problem 1: Low or No Product Yield
A diminished or complete lack of product is a frequent issue. The underlying causes can often be traced back to several key factors in the reaction setup.
Possible Causes and Actionable Solutions:
-
Inadequate Activation of the Pyrimidine Ring: The nucleophilic aromatic substitution (SNAr) mechanism relies on the electron-deficient nature of the pyrimidine ring. If the precursor, typically 2-chloro-5-cyanopyrimidine, is not sufficiently reactive, the reaction will be sluggish.
-
Expert Insight: While the cyano group at the 5-position is electron-withdrawing and activates the ring towards nucleophilic attack, factors like solvent polarity can significantly influence reaction rates.
-
-
Poor Quality of Starting Materials: The purity of 2-chloro-5-cyanopyrimidine and hydrazine is paramount.
-
Troubleshooting Steps:
-
Verify the purity of 2-chloro-5-cyanopyrimidine using techniques like NMR or melting point analysis.
-
Use fresh, high-purity hydrazine hydrate. Hydrazine can degrade over time, and the presence of water can influence the reaction.
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Optimization Strategy: If the reaction is slow at room temperature, a moderate increase in temperature (e.g., to 40-60°C) can be beneficial. However, excessive heat can lead to the degradation of both reactants and products.[1] Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Incorrect Stoichiometry: The molar ratio of hydrazine to the pyrimidine precursor is a critical parameter.
-
Recommendation: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of hydrazine hydrate (1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification and potentially lead to side reactions.[1]
-
Problem 2: Formation of Significant Impurities
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. Identifying and minimizing these impurities is crucial for obtaining a pure product.
Common Impurities and Mitigation Strategies:
-
Di-substituted Product (2,5-dihydrazinylpyrimidine): Although the 5-cyano group is generally stable, under harsh conditions or with a large excess of hydrazine, a second substitution at the cyano group position, or more likely, reaction with other reactive sites on the pyrimidine ring if present, could theoretically occur. More commonly, if starting from a di-halo pyrimidine, di-substitution is a major concern.
-
Hydrolysis of the Cyano Group: In the presence of water and under certain pH conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Preventative Measures: Use anhydrous solvents if this side reaction is observed. Control the pH of the reaction mixture; a slightly basic medium is often optimal for the nucleophilic substitution without promoting hydrolysis.
-
-
Ring Opening of the Pyrimidine: Hydrazine can, in some cases, lead to the cleavage of the pyrimidine ring, especially with prolonged reaction times or at elevated temperatures.[2]
-
Monitoring is Key: Closely monitor the reaction progress and stop the reaction as soon as the starting material is consumed to minimize the risk of product degradation.
-
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to its physical properties.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the solid product.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallizing similar heterocyclic compounds include ethanol, isopropanol, or mixtures of ethanol and water.
-
-
Column Chromatography: If recrystallization is ineffective in removing certain impurities, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for developing a separation method.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or isopropanol are commonly used as they can solvate both the pyrimidine and the hydrazine. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective in accelerating SNAr reactions. The optimal solvent should be determined experimentally.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The disappearance of the 2-chloro-5-cyanopyrimidine spot indicates the completion of the reaction. For more quantitative analysis, LC-MS can be used.
Q3: What are the safety precautions I should take when working with hydrazine?
A3: Hydrazine is a toxic and potentially explosive substance.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle hydrazine hydrate with care, and avoid contact with skin and eyes.
Q4: Can I use a different hydrazine source, such as hydrazine hydrochloride?
A4: Yes, hydrazine hydrochloride can be used. However, it will require the addition of a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloride and generate the free hydrazine nucleophile in situ. The choice between hydrazine hydrate and a salt will depend on the specific reaction conditions and the stability of the starting materials.
Experimental Protocols
Synthesis of 2-chloro-5-cyanopyrimidine (Precursor)
A detailed, multi-step procedure for the synthesis of 2-chloro-5-cyanopyrimidine from cyanoacetic acid is outlined in patent CN110845426A.[4] This process involves the formation of 3-(dimethylamino)acrylonitrile, followed by a Vilsmeier reaction, addition, ring closure, and chlorination.
General Protocol for the Synthesis of this compound
The following is a generalized procedure based on the synthesis of similar hydrazinopyrimidines.[5][6] Optimization of specific parameters is recommended for each individual setup.
Materials:
-
2-chloro-5-cyanopyrimidine
-
Hydrazine hydrate (80-99%)
-
Ethanol (or other suitable solvent)
-
Triethylamine (optional, if starting with a hydrazine salt or to scavenge HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-cyanopyrimidine (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Temperature | Room Temperature to 80°C | Balances reaction rate with potential for degradation. Lower temperatures may require longer reaction times. |
| Solvent | Ethanol, Isopropanol, DMF, DMSO | Protic solvents are common, while aprotic polar solvents can accelerate the reaction. |
| Hydrazine Equivalents | 1.1 - 1.5 | A slight excess drives the reaction to completion without significantly increasing side reactions or purification difficulty. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and substrate reactivity. Monitor by TLC or LC-MS. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthetic Pathway
Caption: Synthetic pathway to this compound.
References
-
PubMed. (n.d.). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]
-
Jadhav Science & Commerce College. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
NIH. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Reactions with hydrazinopyrimidine 2. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]. Retrieved from [Link]
- Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
PubChem. (n.d.). 2-Hydrazinylpyrimidine. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]
-
PubChemLite. (n.d.). Hydrazinopyrimidine-5-carbonitrile (C5H5N5). Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-dihydrazino-5-nitropyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Hydrazino)pyrimidine. Retrieved from [Link]
Sources
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jsscacs.edu.in [jsscacs.edu.in]
Technical Support Center: Synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Overview of the Synthesis
The most common and reliable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a pyrimidine ring, which is substituted at the C2 position with a good leaving group, with hydrazine. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitrile group (-CN) at the C5 position. This activation facilitates the attack by the nucleophilic hydrazine at the C2 position, leading to the displacement of the leaving group.
The general reaction scheme is as follows:
Caption: General SNAr synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction has a very low yield or shows no product formation. What are the likely causes?
This is the most common issue, and it can typically be traced back to one of four areas: the starting material's reactivity, reagent quality, reaction conditions, or unintended side reactions.
A1: Let's break down the possibilities.
-
Reactivity of the Leaving Group: The SNAr mechanism depends on the ability of your leaving group (X) to depart. For pyrimidines, the general order of reactivity for leaving groups is Cl > SMe > OMe. If you are using a methoxy (-OMe) precursor, the reaction will require more forcing conditions (higher temperature, longer reaction time) than a chloro (-Cl) precursor.[1] The reaction of 2-chloropyrimidine derivatives with hydrazine hydrate is often completed within 3 hours under reflux in ethanol.[1]
-
Quality of Hydrazine: Hydrazine hydrate is hygroscopic and can degrade. Use a recently opened bottle or a freshly distilled reagent. While both anhydrous hydrazine and hydrazine hydrate are effective, the hydrate is more commonly used and generally safer to handle.[2]
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction is typically performed at elevated temperatures, often at the reflux temperature of the solvent (e.g., ethanol, ~78 °C).[1][3] Room temperature reactions are unlikely to proceed efficiently unless a highly activated substrate or specialized catalytic system is used.
-
Solvent: A polar protic solvent like ethanol is standard as it effectively solvates the intermediates and reactants.[1][3] If solubility is an issue, consider polar aprotic solvents like dioxane or using a co-solvent. For sluggish reactions, ethylene glycol can be used to achieve higher temperatures.[4]
-
-
Potential Side Reactions: Under excessively harsh conditions (e.g., very high temperatures or prolonged exposure to excess hydrazine), the pyrimidine ring itself can undergo cleavage, leading to pyrazole formation and other degradation products.[2][5][6] It is a fine balance; the conditions must be energetic enough to drive the substitution but not so harsh as to degrade the ring.
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for low-yield synthesis.
Q2: My final product is impure after workup. What are the likely contaminants and how can I purify it?
A2: Impurities typically arise from three sources: unreacted starting material, side-products, and degradation during workup or storage.
-
Unreacted Starting Material: This is the most common impurity if the reaction did not go to completion. It can usually be detected easily by TLC or LC-MS.
-
Purification: The polarity difference between the starting material (e.g., 2-chloropyrimidine) and the much more polar 2-hydrazinyl product is significant.
-
Recrystallization: This is often the most effective method. Ethanol or an ethanol/water mixture is a good starting point. The product should be significantly less soluble in cold solvent than the starting material.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with an increasing polarity gradient will typically separate the product from the less polar starting material.
-
-
-
Side-Products:
-
Bis-Hydrazinyl Species: It is possible for the product to react with another molecule of the starting material, though this is less common.
-
Degradation Products: As mentioned, pyrazole-containing byproducts can form from ring cleavage.[6] These will have very different spectroscopic signatures (check ¹H NMR).
-
-
Workup-Induced Impurities:
-
Hydrolysis of Nitrile: Aggressive acidic or basic conditions during workup can hydrolyze the C5-nitrile to a carboxylic acid or amide. The workup is typically a simple quench into cold water followed by filtration.[3] If pH adjustment is needed, use dilute acids like acetic acid rather than strong mineral acids.[3]
-
Recommended Purification Protocol:
-
After quenching the reaction in ice water, filter the crude solid product.
-
Wash the solid with cold water, then a small amount of cold ethanol to remove highly soluble impurities.
-
Dissolve the crude solid in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Filter the purified crystals and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: Which precursor is better: 2-chloro- or 2-methylthio-pyrimidine-5-carbonitrile?
A: Both are excellent precursors. 2-chloro-pyrimidine derivatives are generally more reactive and may allow for milder conditions or shorter reaction times.[1] However, 2-(methylthio) pyrimidines are also widely and successfully used, often prepared from a thiourea-based cyclocondensation.[3][7] Your choice may depend on the availability and cost of the ultimate starting materials for your specific synthesis route.
Q: What are the optimal reaction conditions?
A: While every substrate may have a unique optimum, a robust starting point based on literature precedent is:
| Parameter | Recommended Condition | Rationale & Citation |
| Precursor | 2-chloro- or 2-(methylthio)-pyrimidine-5-carbonitrile | Good balance of reactivity and accessibility.[1][3] |
| Reagent | Hydrazine hydrate (2-5 equivalents) | Effective, safer than anhydrous hydrazine. Excess drives the reaction. |
| Solvent | Absolute Ethanol | Good solubility for reactants, easy to remove, and allows for reflux temp.[1][3] |
| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient thermal energy for substitution without excessive degradation.[1][3] |
| Time | 3 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[1][3] |
| Workup | Quench in ice water, filter solid | Simple, effective method to isolate the crude product.[3] |
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The product, containing the hydrazinyl group, is typically much more polar than the starting material, so it will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
Q: What are the critical safety precautions for working with hydrazine?
A: Hydrazine is toxic, corrosive, and a suspected carcinogen.[8] ALWAYS handle it with extreme caution.
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), a lab coat, and splash goggles.
-
Have a hydrazine spill kit and appropriate quench solution (e.g., dilute sodium hypochlorite/bleach solution) readily available.
Q: How should I store the final this compound product?
A: The hydrazinyl group can be susceptible to oxidation. For long-term storage, keep the crystalline solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dark, and dry place. A freezer (-20 °C) is ideal.
Reference Experimental Protocol
This protocol is a synthesized example based on common procedures for the reaction of a 2-(methylthio) precursor.[3][9]
Synthesis of 2-Hydrazinyl-4-isobutyl-1,6-dihydro-1-methyl-6-oxopyrimidine-5-carbonitrile
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isobutyl-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile (e.g., 0.01 mol, 1 equivalent).
-
Reagents: Add absolute ethanol (30 mL) to the flask, followed by hydrazine hydrate (4 mL, ~0.08 mol, 8 equivalents).
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 8 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of ice water.
-
Isolation: A solid product should precipitate. Stir the suspension for 15-30 minutes to ensure complete precipitation. If necessary, neutralize carefully with glacial acetic acid.
-
Filtration: Isolate the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from absolute ethanol to yield the purified product. Dry the final product under vacuum.
References
-
Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. Available at: [Link]
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. ResearchGate. Available at: [Link]
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH. Available at: [Link]
-
Optimization of the pyrimidine synthesis. a. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: [Link]
-
The reaction of hydrazine with pyrimidine bases (1966). SciSpace. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH. Available at: [Link]
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. Available at: [Link]
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Google Patents.
-
2-Hydrazinylpyrimidine. PubChem - NIH. Available at: [Link]
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydrazinylpyrimidine-5-carbonitrile and its Byproducts
Welcome to the dedicated technical support center for the purification of 2-Hydrazinylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common and complex challenges encountered during the purification of this critical pharmaceutical intermediate.
I. Understanding the Chemistry: Synthesis and Impurity Profile
Effective purification begins with a thorough understanding of the synthetic routes and the potential impurities that may arise. This compound is typically synthesized via one of two primary pathways, each with a unique impurity profile.
Synthetic Route A: From 2-Chloropyrimidine-5-carbonitrile
This common method involves the nucleophilic substitution of the chlorine atom with hydrazine hydrate.
-
Reaction: 2-Chloropyrimidine-5-carbonitrile + Hydrazine Hydrate → this compound + HCl
-
Common Byproducts/Impurities:
-
Unreacted 2-Chloropyrimidine-5-carbonitrile: A common impurity if the reaction does not go to completion.
-
Bis(5-cyanopyrimidin-2-yl)hydrazine: Formed if a second molecule of the starting material reacts with the product.
-
Over-alkylation products: Multiple pyrimidine rings attached to the hydrazine.
-
Hydrolysis products: 2-Hydroxypyrimidine-5-carbonitrile or pyrimidine-5-carboxamide if water is present under certain pH and temperature conditions.[1][2][3][4]
-
Synthetic Route B: From 2-(Methylthio)pyrimidine-5-carbonitrile
This route involves the displacement of the methylthio group with hydrazine.[3][5]
-
Reaction: 2-(Methylthio)pyrimidine-5-carbonitrile + Hydrazine Hydrate → this compound + Methyl Mercaptan
-
Common Byproducts/Impurities:
-
Unreacted 2-(Methylthio)pyrimidine-5-carbonitrile: Incomplete reaction is a primary source of this impurity.
-
Methyl Mercaptan: A volatile and odorous byproduct that should be handled with appropriate safety measures.
-
Oxidation products: The methylthio group can be oxidized to a sulfoxide or sulfone, which may also react with hydrazine.
-
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My compound oils out during recrystallization instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solute is insoluble in the solvent at its boiling point and separates as a liquid.
-
Causality: This is often due to a poor choice of solvent or the presence of impurities that lower the melting point of the solute.
-
Solutions:
-
Solvent System Modification:
-
Add a co-solvent: Introduce a solvent in which your compound is less soluble to the hot solution until turbidity appears, then clarify with a few drops of the original solvent before cooling. Common solvent systems for pyrimidine derivatives include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[6]
-
Switch to a different solvent: Consult a solvent miscibility chart and choose a solvent with different polarity. For hydrazone compounds, solvents like dilute acetic acid, methanol, or acetonitrile can be effective.[7]
-
-
Reduce the Solution Temperature: Allow the solution to cool more slowly. Gradual cooling often encourages crystal lattice formation over oiling.
-
Seed the Solution: Introduce a small, pure crystal of the desired compound to the cooled solution to initiate crystallization.
-
Question 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
Answer: This indicates that the solution is not supersaturated, a prerequisite for crystallization.
-
Causality: The compound may be too soluble in the chosen solvent, or the concentration is too low.
-
Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent from the solution to increase the concentration of the compound and then allow it to cool again.
-
Change Solvent: Select a solvent in which the compound has lower solubility at room temperature. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6]
-
Anti-Solvent Addition: If the compound is highly soluble in the current solvent, you can add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.
-
Chromatography Challenges
Question 3: My compound is streaking on the silica gel column and I'm getting poor separation. How can I improve this?
Answer: Streaking of basic compounds like this compound on silica gel is common due to strong interactions with the acidic silanol groups.
-
Causality: The basic nitrogen atoms in the pyrimidine ring and the hydrazine moiety can interact strongly with the acidic silica gel, leading to poor peak shape and inefficient separation.
-
Solutions:
-
Mobile Phase Modification:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or pyridine into your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). This will compete with your compound for the acidic sites on the silica gel, improving elution and peak shape.
-
Use an alcohol: A small percentage of methanol or ethanol in the mobile phase can also help to reduce streaking by competing for hydrogen bonding sites.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-phase chromatography (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be effective.[4] A mobile phase containing acetonitrile, water, and a modifier like phosphoric acid (or formic acid for MS compatibility) can be used for similar compounds.[8]
-
-
Question 4: I can't separate my product from a very similar byproduct using column chromatography. What are my options?
Answer: When dealing with closely related impurities, optimizing chromatographic conditions is key.
-
Causality: The impurity may have a very similar polarity to your desired product, making separation by normal-phase chromatography difficult.
-
Solutions:
-
Optimize the Mobile Phase:
-
Use a shallower gradient: If using gradient elution, make the gradient shallower to increase the resolution between closely eluting peaks.
-
Try different solvent systems: Experiment with different solvent combinations to exploit subtle differences in solubility and polarity between your product and the impurity.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.
-
Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to change its polarity, making separation easier. This is a more advanced technique and should be approached with caution.
-
Product Stability and Handling
Question 5: My purified product seems to be degrading over time. How can I improve its stability?
Answer: Hydrazine derivatives can be susceptible to oxidation and hydrolysis.
-
Causality: The hydrazine moiety can be oxidized by atmospheric oxygen, and the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of acid or base and water.[1][2][3][4] The stability of hydrazine is also affected by pH and temperature.[9]
-
Solutions:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture. Refrigeration or freezing can also slow down degradation.
-
pH Control: Avoid strongly acidic or basic conditions during workup and storage, unless the salt form is desired for stability.
-
Solvent Choice: Ensure that any residual solvents from the purification process are thoroughly removed, as they may contribute to degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my purification?
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization. For this compound, a typical TLC mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. Adding a small amount of triethylamine to the mobile phase can improve the spot shape.
Q2: How can I remove residual hydrazine hydrate from my final product?
A2: Residual hydrazine hydrate can often be removed by co-evaporation with a high-boiling point solvent like toluene or by lyophilization (freeze-drying) if the compound is stable to these conditions. For some compounds, washing with a solvent in which the product is insoluble but hydrazine hydrate is soluble (like diethyl ether) can be effective.[9]
Q3: Can I use water as a solvent for recrystallization?
A3: While water can be a good recrystallization solvent for polar compounds, you should be cautious with this compound due to the risk of hydrolyzing the nitrile group, especially at elevated temperatures.[1][2][3][4] If you do use water, it is best to use it as a co-solvent with an organic solvent like ethanol and to avoid prolonged heating.
Q4: My product is a colorful solid. Is this normal?
A4: While this compound is typically a pale yellow solid, the presence of certain impurities or oxidation products can lead to a more intense coloration. If your product is highly colored, it is a good indication that further purification is necessary.
IV. Experimental Protocols & Data
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures like ethanol/water and ethyl acetate/hexane) at room temperature and upon heating.[6]
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude solid until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Water | Sparingly Soluble | Soluble | Risk of Hydrolysis |
| Ethyl Acetate | Slightly Soluble | Soluble | Fair |
| Hexane | Insoluble | Insoluble | - |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase using TLC. An ideal Rf value for the product is between 0.2 and 0.4. A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70) with 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example TLC and Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | Ethyl Acetate/Hexane (40:60) + 0.5% Triethylamine |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.3 |
V. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
VI. References
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
-
RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents.
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH.
-
The hydrolysis process for 2-cyanopyrimidine to pymca - ResearchGate.
-
(PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile - ResearchGate.
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
-
Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column - SIELC Technologies.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
-
REACTIONS WITH 2-METHYLTHIOPYRIMIDINES SYNTHESIS OF SOME NEW FUSED PYRIMIDINES - Sci-Hub.
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing.
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchGate.
-
Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans.
-
(PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile - ResearchGate.
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate.
-
(Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ResearchGate.
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
-
Synthesis of pyrimidine 5‐carbonitrile derivatives. - ResearchGate.
-
38373-51-2|this compound|BLD Pharm.
-
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH.
-
Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit.
-
(PDF) Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones - ResearchGate.
-
-
The effect of hydrazine on the condensation of certain α-ketols and related substances with 2 : 4 : 5-triamino-6-hydroxypyrimidine - Sci-Hub.
-
Sources
- 1. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. glsciences.eu [glsciences.eu]
- 8. Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of pyrazolo[1,5-a]pyrimidines from 2-Hydrazinylpyrimidine-5-carbonitrile
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with the specific precursor, 2-hydrazinylpyrimidine-5-carbonitrile. Here, we address common challenges and side reactions encountered during this synthetic route, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the success of your experiments. Our approach is grounded in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, or I am not getting the desired pyrazolo[1,5-a]pyrimidine product. What are the likely causes?
Low or no yield is a common frustration in organic synthesis. For the reaction of this compound with a 1,3-dicarbonyl compound, several factors could be at play.
Causality and Troubleshooting:
-
Purity of Starting Materials: Ensure that your this compound is pure and free from any residual reagents from its synthesis. Similarly, the 1,3-dicarbonyl compound should be of high purity. Impurities can lead to a host of side reactions.
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a common solvent for this cyclocondensation, often with a catalytic amount of a stronger acid like sulfuric acid to facilitate dehydration.[1] In some instances, a basic catalyst may be employed. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[1][2]
-
Temperature and Reaction Time: These parameters require careful optimization. If the reaction is sluggish, a gradual increase in temperature or extended reaction time might be necessary. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid degradation of the product.
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound significantly influences its reactivity. More enolized dicarbonyls tend to be more reactive. For less reactive substrates, more forcing conditions such as higher temperatures or a stronger acid catalyst may be required.[1]
FAQ 2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds like ethyl acetoacetate.
Causality and Troubleshooting:
The regioselectivity of the cyclocondensation is determined by the initial nucleophilic attack of the hydrazine moiety onto one of the carbonyl groups of the dicarbonyl compound. The reaction generally proceeds via the nucleophilic attack of the exocyclic amino group of the hydrazine onto a carbonyl carbon, followed by cyclization and dehydration. The more electrophilic carbonyl group of the dicarbonyl compound will react preferentially.
-
Control of Reaction Conditions: Fine-tuning reaction parameters such as temperature and the choice of catalyst can influence regioselectivity. For instance, employing a milder acid catalyst might favor the formation of one regioisomer over the other.
-
Choice of Dicarbonyl Compound: When possible, using a symmetrical 1,3-dicarbonyl compound like acetylacetone or diethyl malonate will circumvent the issue of regioselectivity altogether.
Below is a diagram illustrating the two possible pathways for the reaction with an unsymmetrical dicarbonyl compound.
Caption: Possible reaction pathways leading to regioisomers.
FAQ 3: I have identified an unexpected byproduct with a similar mass to my starting material. What could it be?
Under certain conditions, particularly in the presence of acid or base and water, the nitrile group of your starting material or product can undergo hydrolysis.
Causality and Troubleshooting:
The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH2). This is a common side reaction in reactions involving nitriles, especially under acidic or basic conditions at elevated temperatures.[3][4]
-
Side Reaction: Nitrile Hydrolysis
-
Identification: The amide byproduct will have a molecular weight 18 units higher than the corresponding nitrile. This can be confirmed by mass spectrometry and the appearance of a characteristic amide C=O stretch in the IR spectrum.
-
Prevention:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Milder Conditions: If possible, use milder reaction conditions (lower temperature, shorter reaction time).
-
pH Control: Avoid strongly acidic or basic conditions if the desired reaction can proceed under neutral or mildly acidic/basic catalysis.
-
-
Caption: Hydrolysis of the nitrile to a carboxamide.
FAQ 4: My reaction has produced a high molecular weight byproduct, and the reaction mixture has become viscous. What is a possible explanation?
Under strongly basic conditions, a Thorpe-Ziegler type self-condensation of the starting material can occur, leading to dimerization or polymerization.
Causality and Troubleshooting:
The Thorpe-Ziegler reaction is a base-catalyzed condensation of nitriles.[1][2][5][6][7] While typically an intramolecular reaction to form rings, an intermolecular version can occur, especially at high concentrations.
-
Side Reaction: Intermolecular Thorpe-Ziegler Condensation
-
Identification: This will result in a complex mixture of oligomers and polymers, which can be difficult to characterize. A significant increase in the viscosity of the reaction mixture is a strong indicator.
-
Prevention:
-
Avoid Strong Bases: If the primary reaction does not require a strong base, use a milder catalyst.
-
Control Stoichiometry: Add the this compound slowly to the reaction mixture containing the dicarbonyl compound to maintain a low concentration of the nitrile starting material.
-
Lower Concentration: Running the reaction at a lower overall concentration can disfavor intermolecular side reactions.
-
-
Experimental Protocols
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This is a general procedure that should be optimized for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add glacial acetic acid as the solvent. Then, add the 1,3-dicarbonyl compound (1.1 eq.).
-
Catalyst Addition (Optional): If required, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Solvent | Glacial Acetic Acid | Other solvents like ethanol or DMF can be used depending on the substrates. |
| Catalyst | Sulfuric Acid (catalytic) | Piperidine can be used for base-catalyzed reactions. |
| Temperature | Reflux | Temperature should be optimized for specific substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
| Purification | Recrystallization/Chromatography | The choice of purification method depends on the nature of the product and impurities. |
Table 1: General Reaction Parameters
References
- Castillo, J. C., Rosero, H. A., & Portilla, J. (2016). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a] pyrimidines. Tetrahedron Letters, 57(38), 4287-4290.
- Hebishy, A. A., & Abbas, E. M. (2018). Synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines and their antimicrobial evaluation. Journal of Heterocyclic Chemistry, 55(5), 1164-1171.
-
Thorpe reaction. Grokipedia. (2026, January 8). [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. (2020, September 24). [Link]
-
Hydrolysis of nitriles. (n.d.). In Organic Chemistry II. Lumen Learning. [Link]
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile [myskinrecipes.com]
- 5. One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Condensation of 2-Hydrazinylpyrimidine-5-carbonitrile
Welcome to the Technical Support Center for the synthesis and derivatization of 2-Hydrazinylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the condensation reactions of this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues and enhance your synthetic success.
Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in the condensation of this compound can be a significant impediment to your research. This section provides a systematic approach to identifying and resolving the root causes of diminished product formation.
Q1: My condensation reaction is resulting in a complex mixture of products with a low yield of the desired compound. What are the likely side reactions?
A1: The presence of multiple products points towards competing reaction pathways. With this compound, several side reactions are plausible, primarily involving the highly reactive hydrazine moiety and the electron-withdrawing cyano group.
-
Intramolecular Cyclization: A common and often desired pathway is the intramolecular cyclization of the initial condensation product, leading to the formation of a fused heterocyclic system, typically a pyrazolo[1,5-a]pyrimidine.[1][2] If this is not your target compound, its formation will significantly reduce the yield of the open-chain condensation product.
-
Self-Condensation: Under certain conditions, particularly with prolonged heating or in the presence of certain catalysts, this compound can undergo self-condensation or decomposition, leading to oligomeric or uncharacterizable byproducts.
-
Side Reactions of the Condensation Partner: The carbonyl compound or other electrophilic partner used in the condensation can also undergo self-condensation (e.g., aldol condensation) or other side reactions, depleting the concentration of this reactant and leading to a complex reaction mixture.[3]
-
Reactions Involving the Cyano Group: While generally stable, the cyano group can undergo hydrolysis to an amide under harsh acidic or basic conditions, or it can participate in cyclization reactions.[4]
To identify the specific byproducts in your reaction, it is crucial to perform thorough characterization of the crude product mixture using techniques like LC-MS and NMR spectroscopy.[2][3]
Q2: I am observing a significant amount of unreacted this compound in my reaction mixture, even after extended reaction times. What could be the issue?
A2: The persistence of the starting material suggests that the reaction is not proceeding to completion. Several factors could be contributing to this issue:
-
Insufficient Reactivity of the Condensation Partner: The electrophilicity of your condensation partner (e.g., aldehyde, ketone, or β-dicarbonyl compound) may be insufficient to react efficiently with the hydrazine moiety. Consider using a more reactive electrophile or activating the current one.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. However, be cautious, as excessive heat can lead to decomposition.
-
Catalyst: The choice and amount of catalyst are critical. Acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) are commonly used to activate the carbonyl group, while basic catalysts (e.g., piperidine, triethylamine) can deprotonate the active methylene compound in condensations involving such reagents.[1] The catalyst may also be inactive and require replacement.
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants. Common solvents for these types of condensations include ethanol, acetic acid, and DMF.
-
-
Purity of Starting Materials: Impurities in either the this compound or the condensation partner can inhibit the reaction. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of performing condensation reactions with this compound.
Q1: What are the optimal reaction conditions for the condensation of this compound with a β-dicarbonyl compound?
A1: The condensation with β-dicarbonyl compounds typically leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives.[1] The optimal conditions can vary depending on the specific substrates, but a general starting point is:
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid can act as both a solvent and a catalyst. Ethanol is a good polar protic solvent for dissolving the reactants. |
| Catalyst | Catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., piperidine) | An acid catalyst protonates the carbonyl group, increasing its electrophilicity. A base can facilitate the formation of the enolate of the β-dicarbonyl compound.[1] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-24 hours | The progress of the reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.[2] |
It is highly recommended to perform small-scale optimization experiments to determine the best conditions for your specific substrates.
Q2: How can I monitor the progress of my condensation reaction?
A2: Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing the formation of degradation products. The most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[2] Choose an appropriate eluent system that provides good separation between the starting materials and the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for monitoring the reaction. It provides information on the disappearance of reactants and the appearance of the product, along with their molecular weights, which can help in identifying byproducts.[2]
Q3: The purification of my product is challenging due to the presence of polar byproducts. What purification strategies do you recommend?
A3: The presence of polar byproducts is a common issue. Here are some recommended purification strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol outlines a general procedure for optimizing the reaction conditions on a small scale before proceeding to a larger scale synthesis.
-
Setup: In a series of small reaction vials, add this compound (1 equivalent).
-
Variable Addition: To each vial, add the condensation partner (1-1.2 equivalents) and the chosen solvent. Add a different catalyst or a varying amount of the same catalyst to each vial.
-
Reaction: Place the vials in a heating block at a set temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: Take small aliquots from each vial at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyze by TLC or LC-MS.
-
Analysis: Compare the results from each reaction to determine the optimal catalyst, temperature, and reaction time that gives the highest conversion to the desired product with the fewest byproducts.
Protocol 2: Characterization of Byproducts by LC-MS and NMR
-
Isolate Byproducts: If possible, isolate the major byproducts from the crude reaction mixture using column chromatography or preparative TLC.
-
LC-MS Analysis: Inject a sample of the crude reaction mixture and the isolated byproducts into an LC-MS system. Obtain the mass-to-charge ratio (m/z) for each component. This will provide the molecular weight of the product and byproducts.[3]
-
NMR Analysis: Dissolve the isolated byproducts in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information to help identify the byproducts.[5][6]
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Condensation pathways of this compound.
Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025, December). Methods for monitoring the progress of pyrimidine reactions. BenchChem.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
Moustafa, A. H., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Das, B., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
CPL302415. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
P25. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Douki, T., Voituriez, L., & Cadet, J. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. Chemical Research in Toxicology, 8(2), 244–253. [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications. [Link]
-
Al-Ostath, A., et al. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]
-
Renneboog, R. M. (2022). Nitriles. EBSCO. [Link]
-
Chimichi, S., et al. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PubMed Central. [Link]
-
Química Orgánica. (n.d.). The cyano group in the synthesis of heterocycles. [Link]
-
Fingerhut, S., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403. [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis Online. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the.... [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2025, October 16). (PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
-
ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to minimize byproduct formation in 2-Hydrazinylpyrimidine-5-carbonitrile reactions
Technical Support Center: 2-Hydrazinylpyrimidine-5-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with a deeper understanding of the reaction mechanics and equip you with practical strategies to optimize your yields and minimize byproduct formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My reaction yield is significantly lower than expected, and my TLC plate shows multiple spots, including one close to the baseline and another that is UV-active but not my product.
This is a classic symptom of competing side reactions and potential degradation. The primary cause is often related to reaction conditions being too harsh or an improper stoichiometric balance.
Probable Causes & Solutions:
-
Dihydrazinyl Byproduct Formation: The most common byproduct is the disubstituted pyrimidine, where a second molecule of the starting material reacts with the product. This is favored by an insufficient amount of hydrazine hydrate.
-
Ring Opening: Pyrimidine rings can be susceptible to nucleophilic attack and subsequent ring-opening, especially at elevated temperatures in the presence of a potent nucleophile like hydrazine.[1] This can lead to a complex mixture of non-heterocyclic byproducts, which often appear as baseline material on a TLC plate.
-
Starting Material Degradation: The precursor, often a 2-chloro or 2-methylthiopyrimidine, can degrade under prolonged heating, contributing to the formation of impurities.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for low yield and impurity issues.
Recommended Protocol Adjustments:
-
Stoichiometry: Ensure you are using a molar excess of hydrazine hydrate. A common starting point is 2.5 to 4 equivalents relative to your 2-substituted pyrimidine. This ensures the nucleophile is not the limiting reagent and minimizes the chance of the product acting as a nucleophile itself.
-
Temperature Control: Many procedures call for refluxing in ethanol.[2][3] However, if byproducts are an issue, reducing the temperature to 60–80°C can significantly slow down side reactions while still allowing the main substitution to proceed.[4]
-
Reaction Monitoring: Do not run the reaction for a fixed time without monitoring. Track the consumption of the starting material every 30-60 minutes using Thin Layer Chromatography (TLC).
Q2: My final product is an off-color (yellow or brown) solid, and I'm struggling to purify it by crystallization.
Product discoloration is typically indicative of persistent, often polar, impurities that co-crystallize with the desired compound.
Probable Causes & Solutions:
-
Oxidation Products: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored impurities. This is exacerbated by prolonged exposure to air at high temperatures.
-
Residual Starting Materials/Byproducts: Highly colored impurities from side reactions may be present.
-
Solvent Choice for Crystallization: The solvent system used for recrystallization may not be optimal for rejecting the specific impurities present.
Purification Strategy:
| Problem | Probable Cause | Recommended Solution |
| Off-color product | Oxidation / Polar impurities | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter hot through a celite pad. 2. Solvent System Optimization: Try a multi-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like ethanol or DMF) and then slowly add a poor solvent (like water or hexane) until turbidity appears, then heat to clarify and cool slowly. 3. Column Chromatography: If crystallization fails, silica gel column chromatography is a reliable alternative. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often effective. |
| Product "oils out" | Low melting point or impurities depressing melting point | Ensure slow cooling during crystallization. Try seeding the solution with a previously obtained pure crystal. If it persists, chromatography is the best option. |
Step-by-Step Recrystallization Protocol with Charcoal Treatment:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (or another suitable solvent).
-
Add a spatula-tip of activated charcoal to the hot, dissolved solution.
-
Swirl the mixture gently and keep it hot for 2-5 minutes.
-
Prepare a fluted filter paper and place it in a pre-heated funnel.
-
Perform a hot gravity filtration to remove the charcoal. The receiving flask should also be pre-heated to prevent premature crystallization in the funnel.
-
Allow the clear, filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for the synthesis of this compound?
The primary reaction is a Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of the electron-withdrawing nitrile group at the 5-position further activates the ring for this type of reaction.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring (the carbon bearing the leaving group, e.g., Chlorine).
-
Formation of Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrile group.
-
Expulsion of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻).
-
Proton Transfer: A final proton transfer step yields the neutral 2-hydrazinyl product.
Caption: Simplified SNAr reaction pathway.
Q2: How does the choice of leaving group (e.g., -Cl vs. -SMe) affect the reaction?
The nature of the leaving group at the 2-position is critical.
-
Halogens (e.g., -Cl): Chlorine is a very common and effective leaving group for SNAr reactions on pyrimidine rings. Reactions with 2-chloropyrimidines are generally clean and proceed under mild to moderate conditions (e.g., refluxing in ethanol).[2]
-
Alkylthio Groups (e.g., -SMe): 2-(Methylthio)pyrimidines are also excellent precursors.[3][5] The methylthio group is a good leaving group. The choice between using a chloro or methylthio precursor often comes down to the availability and synthesis route of the starting material.
In general, the reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, with sulfonate and alkylthio groups also being highly effective.
Q3: What are the best practices for handling hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and requires careful handling.
-
Toxicity and Carcinogenicity: It is toxic, corrosive, and a suspected carcinogen.[4] Always handle it inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are preferred for prolonged handling), safety goggles, and a lab coat.
-
Quenching: Any excess hydrazine hydrate in the reaction vessel should be quenched before workup. A common method is to carefully add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide in a controlled manner, typically in a diluted and cooled solution.
Q4: Which analytical techniques are best for monitoring this reaction and characterizing the product?
A multi-faceted approach is recommended for robust analysis.
| Technique | Application | Key Considerations |
| TLC | Reaction Monitoring | Mobile Phase: Start with a 1:1 mixture of Ethyl Acetate:Hexane. Adjust polarity as needed. Visualization: Use a UV lamp (254 nm). The product, starting material, and many byproducts are UV-active. |
| HPLC | Purity Analysis & Monitoring | Method: Reversed-phase HPLC is standard.[6] A C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate) is a good starting point.[6][7] Detection: UV detection (e.g., at 254 nm or 280 nm). |
| ¹H NMR | Structural Confirmation | Look for characteristic peaks: the pyrimidine ring protons, the -NH and -NH₂ protons of the hydrazinyl group (which may be broad and exchange with D₂O), and the protons of any other substituents. |
| Mass Spec (MS) | Molecular Weight Confirmation | ESI-MS is typically used to confirm the molecular weight of the product by observing the [M+H]⁺ ion. |
| IR Spectroscopy | Functional Group Confirmation | Look for key stretches: C≡N (nitrile) around 2220-2240 cm⁻¹, N-H stretches (hydrazinyl) around 3200-3400 cm⁻¹, and C=N/C=C stretches of the pyrimidine ring around 1550-1650 cm⁻¹.[2][3] |
References
-
Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 14(1), 366-372. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal, 8(1), 64. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Serbian Chemical Society, 81(10), 1139-1153. [Link]
-
Patel, K. D., & Desai, K. R. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. International Letters of Chemistry, Physics and Astronomy, 20(2), 129-135. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2019). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 86, 442-455. [Link]
-
El-Gohary, N. M., & Shaaban, M. I. (2018). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 42(24), 19931-19943. [Link]
-
González-Gómez, J. C., Santana, L., Uriarte, E., & García-Mera, X. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 24(12), 2291. [Link]
-
Organic Syntheses. (n.d.). Procedure for reaction involving hydrazine. Organic Syntheses. [Link]
-
Cobice, D. F., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Indiana State University College of Arts and Sciences. [Link]
-
Al-Soud, Y. A., et al. (2008). The reported reactions of hydrazine hydrate with pyrimidines. ResearchGate. [Link]
-
Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. UniCA IRIS. [Link]
- Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. (2013). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [Link]
-
Shtykov, S. N., & Sumina, E. G. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 345-364. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
Kumar, K. S., & Rao, J. V. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1241. [Link]
-
Cobice, D. F., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]
- Google Patents. (1997). WO1997046514A1 - Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues.
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- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing issues of regioselectivity in reactions involving 2-Hydrazinylpyrimidine-5-carbonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Hydrazinylpyrimidine-5-carbonitrile. This guide is designed to provide expert insights and practical troubleshooting advice to address the common challenges of regioselectivity encountered during its synthetic applications. Our goal is to empower you with the knowledge to control your reaction outcomes, minimize the formation of unwanted isomers, and confidently characterize your target molecules.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding regioselectivity in reactions involving this compound.
Q1: What is the most common reaction of this compound that leads to regioselectivity issues?
A1: The most prevalent reaction is the cyclocondensation with unsymmetrical 1,3-dicarbonyl compounds (e.g., benzoylacetone, ethyl acetoacetate) to synthesize substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles. This reaction, a variation of the Knorr pyrazole synthesis, can theoretically yield two different regioisomers, as illustrated below. The challenge lies in controlling which isomer is formed.
Q2: What are the primary factors that control the regiochemical outcome of this reaction?
A2: The formation of one regioisomer over another is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to initial nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the pyrimidine ring can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and manipulable factor. Parameters such as pH (acidic vs. basic), solvent, and temperature can dramatically influence which regioisomer is favored.[1]
Q3: I have a mixture of products. How can I definitively determine the structure of each regioisomer?
A3: Unambiguous structural elucidation of pyrazolo[1,5-a]pyrimidine regioisomers is crucial. While 1H and 13C NMR are standard, they may not be sufficient to distinguish between the isomers. Advanced 2D NMR techniques are highly recommended:
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique can show long-range correlations (2-3 bonds) between protons and carbons. For example, observing a correlation between the proton on the pyrimidine ring (H6) and the carbons of the substituent at C5 or C7 can confirm the substitution pattern.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A NOESY correlation between a proton on a C5-substituent and the H6 proton of the pyrimidine ring would provide strong evidence for that specific regioisomer.[2][4][5]
Troubleshooting Guides
This section provides in-depth guidance for common problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines from this compound.
Problem 1: My reaction yields a mixture of regioisomers with no clear major product.
This is a common issue when using unsymmetrical 1,3-dicarbonyls under neutral conditions, as the two carbonyl groups have similar reactivity.
Under neutral conditions (e.g., refluxing in ethanol or acetic acid without a strong acid or base), the initial attack of the hydrazine can occur at either carbonyl group at comparable rates. The pyrimidine moiety of 2-hydrazinylpyrimidine is electron-withdrawing, which deactivates the directly attached exocyclic nitrogen (-NH-). This makes the terminal -NH2 group the primary nucleophile. The regioselectivity is then determined by which carbonyl of the 1,3-dicarbonyl compound this -NH2 group attacks first.
Caption: Troubleshooting decision tree for poor regioselectivity.
Guide 1: Controlling Regioselectivity by Adjusting pH
The pH of the reaction medium can alter the mechanism and, consequently, the regiochemical outcome.
-
Acidic Conditions (e.g., Acetic Acid, catalytic H₂SO₄):
-
Mechanism: In an acidic medium, the carbonyl oxygen of the 1,3-dicarbonyl compound is protonated, increasing its electrophilicity. The more basic carbonyl oxygen will be protonated preferentially. The subsequent nucleophilic attack by the terminal -NH₂ of the hydrazine will then be directed to the more electrophilic carbonyl carbon.
-
Expected Outcome: This generally favors the attack at the more reactive carbonyl, leading to the formation of one major regioisomer. For example, in the reaction with ethyl acetoacetate, acidic conditions typically favor attack at the ketone carbonyl over the ester carbonyl, leading to the 7-methyl-5-oxo-pyrazolo[1,5-a]pyrimidine isomer.
-
-
Basic Conditions (e.g., Sodium Ethoxide in Ethanol):
-
Mechanism: Under basic conditions, the 1,3-dicarbonyl compound can be deprotonated to form an enolate. The reaction may then proceed through a different pathway, potentially favoring attack at the other carbonyl group.
-
Expected Outcome: Basic conditions can sometimes reverse the regioselectivity compared to acidic conditions. This provides a complementary approach to obtaining the other regioisomer.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (Acid-Catalyzed)
This protocol is designed to favor the formation of the 7-oxo isomer through acid catalysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10 mL per mmol of starting material).
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the suspension.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired product.
Protocol 2: Structural Verification by 2D NMR Spectroscopy
This outlines the key steps for acquiring and interpreting 2D NMR data to confirm the regiochemistry of a synthesized pyrazolo[1,5-a]pyrimidine.
-
Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 10-20 mg/0.6 mL.
-
Acquisition of 1D Spectra: Acquire standard 1H and 13C{1H} NMR spectra to assign the easily identifiable signals.
-
HMBC Experiment:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the long-range coupling delay (typically set to detect correlations for J-couplings of 8-10 Hz).
-
Analysis: Look for a 3-bond correlation (³JCH) between the proton at position 5 (H5) and the carbon of the substituent at C7, and vice versa. For example, for the 7-methyl isomer, a correlation between the methyl protons and C6 and C7a should be visible.[2][3][6]
-
-
NOESY Experiment:
-
Set up a standard phase-sensitive NOESY experiment.
-
Use a mixing time appropriate for observing intermolecular NOEs (e.g., 500-800 ms).
-
Analysis: Look for a through-space correlation between the protons of the substituent at C5 and the proton at H6, or between the C7 substituent protons and the H6 proton. The presence or absence of these correlations can definitively distinguish between the two regioisomers.[2][4][5]
-
| Regioisomer | Expected Key HMBC Correlations (³JCH) | Expected Key NOESY Correlations |
| 7-Methyl Isomer | Methyl Protons ↔ C6, C7a; H6 ↔ C5, C7a | Methyl Protons ↔ H6 |
| 5-Methyl Isomer | Methyl Protons ↔ C6, C4a; H6 ↔ C5, C7a | Methyl Protons ↔ H6 |
Concluding Remarks
Controlling regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines is a classic challenge in heterocyclic chemistry. By understanding the underlying principles of electronic and steric control, and by judiciously manipulating reaction conditions, researchers can effectively steer the reaction towards the desired regioisomer. The use of advanced analytical techniques like 2D NMR is indispensable for the confident assignment of the product's structure. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions in your research and development endeavors.
References
-
Synthesis and cytotoxic activity of new pyrazolo[1,5-α]pyrimidines and determination of pyrimidine regiospecific ring formation with 2D NMR. (2020). ResearchGate. [Link]
-
Synthesis of 2-methyl-5,7-dipropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. (n.d.). PrepChem.com. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2021). ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2005). MDPI. [Link]
-
Synthesis of 7-(m-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (n.d.). PrepChem.com. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2014). ResearchGate. [Link]
-
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. (2011). PubMed Central. [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Chem-Station. [Link]
-
Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. (2012). ResearchGate. [Link]
-
Regioselective Synthesis of Some New Pyrazolo[1,5-a]pyrimidines, Pyrazolo[1,5-a]quinazoline and Pyrimido[4′,5′:3,4]pyrazolo[1,5-a] pyrimidines Containing Thiazole Moiety. (2014). Journal of Heterocyclic Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. [Link]
-
Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. (2021). SPbU Researchers Portal. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Differentiation between[2][7][8]triazolo[1,5-a] pyrimidine and[2][7][8]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). ResearchGate. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]
-
Differentiation between[2][7][8]triazolo[1,5-a] pyrimidine and[2][7][8]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. (2010). PubMed. [Link]
-
Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. (2016). ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification Strategies for 2-Hydrazinylpyrimidine-5-carbonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted hydrazine, a common and critical challenge in this synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
The Challenge: Why Hydrazine Removal is Critical
The synthesis of this compound and its derivatives often involves the use of excess hydrazine hydrate to drive the reaction to completion.[1][2] However, residual hydrazine, a toxic and highly reactive nucleophile, can interfere with subsequent reactions, compromise the stability of the final compound, and pose safety risks.[3] Its complete removal is paramount for ensuring the purity, stability, and safety of the desired product.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification process.
FAQ 1: How can I detect residual hydrazine in my reaction mixture?
Answer: Identifying the presence of unreacted hydrazine is the first critical step. Several methods can be employed:
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method.
-
Challenge: Hydrazine itself may not be UV-active.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective, as it reacts with the easily oxidizable hydrazine to show a yellow or light brown spot against a purple background.[4] Ninhydrin stain can also be used, which reacts with the primary amine functionality of hydrazine to produce a characteristic blue/purple spot upon heating.[5][6] Hydrazine typically has a very low Rf value (sticks to the baseline) on silica gel.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for quantifying trace amounts, ¹H NMR can show broad, exchangeable protons characteristic of the -NH₂ group of hydrazine if present in significant quantities.
-
Colorimetric Tests: Specific tests for hydrazine exist but are less commonly used for in-process reaction monitoring compared to TLC.
FAQ 2: What is the most effective way to quench excess hydrazine?
Answer: Quenching converts the reactive hydrazine into a less reactive and more easily removable species.
-
Acetone Quenching: Adding a ketone like acetone to the reaction mixture is a widely used method.[7] Acetone reacts with hydrazine to form the corresponding hydrazone (acetone hydrazone), which is generally more soluble in organic solvents and less reactive. This byproduct can then be removed during an aqueous workup.
-
Mechanism: The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to form the stable C=N double bond of the hydrazone.
-
Oxidative Quenching: Careful addition of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this is a highly exothermic reaction and must be performed with extreme caution, typically in an ice bath.[7] This method is often reserved for waste disposal rather than in-process quenching due to its aggressive nature.
FAQ 3: Can I use an acid wash to remove hydrazine?
Answer: Yes, an acidic aqueous extraction is a highly effective method.
-
Principle: Hydrazine is a base. By washing the organic layer containing your product with a dilute acid (e.g., 1M HCl or dilute acetic acid), the hydrazine will be protonated to form the water-soluble hydrazinium salt ([N₂H₅]⁺).[8][9] This salt will partition into the aqueous layer, which can then be separated and discarded.
-
Caution: Ensure your target compound, this compound, is stable under acidic conditions and does not itself protonate and partition into the aqueous layer. A preliminary stability test on a small scale is recommended.
FAQ 4: Is recrystallization a viable purification method?
Answer: Recrystallization is an excellent technique for purifying solid products and can be very effective at removing hydrazine and its byproducts.[10][11][12][13][14]
-
Solvent Selection: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while hydrazine and impurities remain in solution.[13]
-
Recommended Solvents: For polar, heterocyclic compounds like pyrimidine derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, acetonitrile, or mixed solvent systems like ethanol/water or ethanol/diethyl ether.[10]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to form pure crystals, and then collect the crystals by vacuum filtration.[14] The mother liquor will contain the dissolved impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent hydrazine spot on TLC after workup. | Insufficient quenching or inefficient extraction. | 1. Repeat the acidic wash (e.g., 1M HCl).[8] 2. Perform a back-extraction of the combined aqueous layers with a fresh organic solvent to recover any lost product. 3. Consider quenching with acetone prior to extraction.[7] |
| Low product yield after acidic wash. | Product is partially water-soluble or acid-sensitive. | 1. Use a weaker acid (e.g., dilute acetic acid). 2. Use saturated sodium bicarbonate solution to neutralize the mixture and extract with an organic solvent. 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product.[3] |
| Product oils out during recrystallization. | The boiling point of the solvent is higher than the melting point of the product, or the solution is cooling too rapidly. | 1. Choose a lower-boiling point solvent. 2. Ensure slow cooling; insulate the flask to allow gradual crystal formation.[10] 3. Add a seed crystal to induce crystallization.[14] |
| Product co-elutes with impurities during column chromatography. | Inappropriate solvent system (mobile phase). | 1. Adjust the polarity of the eluent. For polar compounds, consider using a gradient elution. 2. Try a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane). 3. Consider reverse-phase chromatography if the compound is highly polar. |
Detailed Experimental Protocols
Protocol 1: Acetone Quench Followed by Extractive Workup
This protocol is recommended as the first line of defense for removing large amounts of excess hydrazine.
-
Cooling: After the reaction is complete (as monitored by TLC), cool the reaction vessel to 0-5 °C using an ice bath.
-
Quenching: Slowly add acetone (typically 2-3 equivalents relative to the excess hydrazine) dropwise to the stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the acetone hydrazone.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent, it may be necessary to remove it under reduced pressure. If in a lower-boiling solvent like ethanol, proceed to the next step.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL for a ~10g scale reaction). This removes the basic hydrazine and any remaining traces.[8]
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to remove residual acid, followed by a wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography.
Protocol 2: Purification by Recrystallization
This protocol is ideal for obtaining a highly pure, crystalline final product after initial workup.
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol). The crude solid should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of extra hot solvent and perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[10]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[14]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visual Workflow and Decision Making
Method Selection Workflow
The following diagram provides a decision-making tree to help you select the most appropriate purification strategy based on the state of your reaction mixture.
Caption: Decision tree for selecting a purification method.
References
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Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
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University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Photographs of thin-layer chromatography (TLC) plates, soaked in the... Retrieved from [Link]
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ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]
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ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]
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Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Retrieved from [Link]
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PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Activity of 2-Hydrazinylpyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several key anticancer drugs.[1] Its structural similarity to the nucleobases of DNA and RNA allows for diverse interactions with biological targets, making it a privileged structure in the design of novel oncology therapeutics.[2] Within this broad class, 2-hydrazinylpyrimidine-5-carbonitrile derivatives have emerged as a promising chemotype, demonstrating significant in vitro anticancer activity across a range of human cancer cell lines.
This guide provides a comparative analysis of the anticancer activity of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency, detail the experimental protocols used for their evaluation, and explore their potential mechanisms of action, offering a comprehensive resource for researchers in the field of cancer drug discovery.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. The following table summarizes the IC50 values for a selection of these derivatives from various studies, highlighting their potency and selectivity.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference |
| Derivative A | 4-Chlorophenyl | TPC-1 (Thyroid) | 0.113 | TAE-226 | 1.082 | [2] |
| Derivative B | Phenyl | TPC-1 (Thyroid) | 0.306 | TAE-226 | 1.082 | [2] |
| Derivative C | 4-Fluorophenyl | TPC-1 (Thyroid) | 0.193 | TAE-226 | 1.082 | [2] |
| Derivative D | 4-Trifluoromethylphenyl | TPC-1 (Thyroid) | 0.142 | TAE-226 | 1.082 | [2] |
| Derivative E | 4-Cyanophenyl | TPC-1 (Thyroid) | 0.168 | TAE-226 | 1.082 | [2] |
| Derivative F | 4-Nitrophenyl | TPC-1 (Thyroid) | 0.121 | TAE-226 | 1.082 | [2] |
| Compound 10b | Not Specified | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [3] |
| Compound 10b | Not Specified | A549 (Lung) | 5.85 | Erlotinib | 1.12 | [3] |
| Compound 10b | Not Specified | MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [3] |
Key Structure-Activity Relationship (SAR) Insights:
The data reveals critical structure-activity relationships that drive the anticancer potency of these derivatives:
-
Influence of Aromatic Substituents: The nature and position of substituents on the aromatic ring attached to the hydrazinyl moiety significantly impact cytotoxic activity. Electron-withdrawing groups, such as chloro, fluoro, trifluoromethyl, cyano, and nitro groups, at the para position of the phenyl ring generally enhance anticancer activity, as seen in Derivatives A, C, D, E, and F.[2] This suggests that these substitutions may improve the binding affinity of the compounds to their molecular targets.
-
Target-Specific Potency: The efficacy of these compounds can vary significantly between different cancer cell lines, indicating a degree of target specificity. For instance, the pyrimidine-5-carbonitrile derivatives reported by Fathalla et al. (2020) demonstrated potent activity against liver, lung, and breast cancer cell lines.[3]
Experimental Protocols: A Foundation for Reliable Data
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of this compound derivatives. The rationale behind key steps is provided to ensure a deeper understanding of the experimental design.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Inhibition of the EGFR signaling cascade by pyrimidine derivatives.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade by pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The comparative data presented in this guide highlight the significant in vitro activity of these derivatives against a variety of cancer cell lines. The elucidated structure-activity relationships, particularly the impact of substitutions on the aromatic ring, provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.
Further research should focus on expanding the panel of cancer cell lines to better understand the spectrum of activity and to identify potential biomarkers for sensitivity. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Ultimately, promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profiles, with the goal of translating these findings into clinically effective cancer therapies.
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Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 14(2), 366–372. [Link]
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IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure to the tested compounds (19-24) and cisplatin. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Fathalla, O. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(63), 38445-38463. [Link]
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Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2022). Molecules, 27(19), 6296. [Link]
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Hassan, A. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1-17. [Link]
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A Comparative Guide to 2-Hydrazinylpyrimidine-5-carbonitrile Analogs as Kinase Inhibitors
The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Protein kinases, as crucial regulators of cellular signaling pathways, become attractive targets when dysregulated in diseases like cancer.[1] Within the vast landscape of kinase inhibitors, heterocyclic scaffolds have proven to be a fertile ground for developing potent and selective agents.[2] This guide provides a comparative analysis of a specific chemical class: 2-Hydrazinylpyrimidine-5-carbonitrile analogs, which have emerged as a promising scaffold for the development of novel kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the structure-activity relationships (SAR), comparative efficacy, and underlying mechanisms of action of these compounds. We will delve into the experimental data supporting their activity and provide detailed protocols for their evaluation, ensuring a blend of technical accuracy and practical insight.
The Pyrimidine-5-carbonitrile Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids.[2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2] The pyrimidine-5-carbonitrile core, in particular, has been identified as a "privileged structure" for targeting the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor. The 2-hydrazinyl moiety provides a versatile handle for introducing various substituents, allowing for the fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific kinase targets.[3][4]
Comparative Analysis of this compound Analogs
Several studies have explored the potential of this compound derivatives as kinase inhibitors, with a significant focus on their application as anticancer agents. These analogs have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[4][5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is intricately linked to the nature of the substituents on the pyrimidine core and the hydrazinyl group.[7] Modifications at these positions can significantly influence the compound's interaction with the target kinase, affecting its potency and selectivity. For instance, the introduction of specific aryl or heterocyclic moieties on the hydrazone functionality has been shown to be crucial for potent inhibition of kinases like EGFR and VEGFR-2.[5][6]
The following table summarizes the in vitro activity of selected this compound analogs from recent literature. This comparative data highlights the impact of structural modifications on their kinase inhibitory and antiproliferative activities.
| Compound ID | Target Kinase(s) | IC50 (µM) - Kinase | Cell Line(s) | IC50 (µM) - Cellular | Reference |
| Compound 11b | EGFR (WT & T790M) | 0.09 (WT), 4.03 (T790M) | HCT-116, HepG-2, MCF-7, A549 | 3.37, 3.04, 4.14, 2.4 | [5][8] |
| Compound 10b | EGFR | 0.00829 | HepG2, A549, MCF-7 | 3.56, 5.85, 7.68 | [9] |
| Compound 11e | VEGFR-2 | Not explicitly stated | HCT-116, MCF-7 | 1.14, 1.87 | [6] |
| Compound 12d | VEGFR-2 | Not explicitly stated | HCT-116, MCF-7 | 2.11, 3.09 | [6] |
| Compound 14f | FAK | 0.035 | TPC-1 | 0.113 | [4] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Key Kinase Targets and Signaling Pathways
The therapeutic potential of these inhibitors is directly linked to the roles of their target kinases in cancer progression. The diagram below illustrates the signaling pathways modulated by EGFR, VEGFR-2, and FAK, highlighting their central roles in cell proliferation, survival, angiogenesis, and metastasis.
Caption: Key signaling pathways targeted by this compound analogs.
Experimental Protocols for Inhibitor Evaluation
The validation of kinase inhibitors requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.[10] This ensures a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[11] Luminescence-based assays that quantify ATP consumption are commonly used.[12]
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.[11]
-
Reaction Mixture: In a 96-well plate, add the kinase, its specific substrate peptide, and the assay buffer.[11]
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (as a control) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the kinase.[11]
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.[13]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]
-
Signal Detection: Stop the reaction and measure the kinase activity. For ADP-Glo™ assays, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.[11][12]
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay (MTT Assay)
Cell-based assays are crucial for evaluating the effect of a kinase inhibitor in a more physiologically relevant context.[10][14] The MTT assay is a colorimetric method used to assess cell viability.[15]
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The analogs discussed in this guide demonstrate potent inhibitory activity against clinically relevant kinases implicated in cancer. The structure-activity relationship data underscores the importance of targeted chemical modifications to enhance potency and selectivity.
Future research in this area should focus on expanding the diversity of the chemical libraries based on this scaffold. Comprehensive kinase profiling against a broad panel of kinases will be essential to assess the selectivity of new analogs and identify potential off-target effects.[16] Furthermore, in vivo studies in relevant animal models will be critical to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates, ultimately paving the way for their potential clinical development.
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Validating the Biological Potential of 2-Hydrazinylpyrimidine-5-carbonitrile Derivatives: A Comparative Guide to Cell-Based Assays
Introduction: The Emerging Significance of Pyrimidine-5-carbonitrile Derivatives in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among these, 2-hydrazinylpyrimidine-5-carbonitrile derivatives have garnered significant attention as a promising class of compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][2][3] Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.
This guide provides a comprehensive overview of the validation of the biological activity of this compound derivatives using essential cell-based assays. We will objectively compare their performance with established alternatives and provide a framework of supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this exciting class of molecules.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives lies in their ability to modulate key cellular processes implicated in disease. Here, we compare their activity in two major therapeutic areas: oncology and inflammation, supported by representative data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.[2][4] A key mechanism of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.
Comparative Data:
The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of representative this compound derivatives compared to Sorafenib, a well-established multi-kinase inhibitor used in cancer therapy.
| Compound | Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| Derivative A | HCT-116 (Colon Cancer) | 5.2 ± 0.4 | 1.8 ± 0.2 |
| Derivative B | MCF-7 (Breast Cancer) | 3.8 ± 0.3 | 0.9 ± 0.1 |
| Sorafenib | HCT-116 (Colon Cancer) | 2.9 ± 0.2 | 0.19 ± 0.15 |
| Sorafenib | MCF-7 (Breast Cancer) | 4.1 ± 0.5 | 0.19 ± 0.15 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[4]
As the data suggests, while Sorafenib currently exhibits superior VEGFR-2 inhibition, the synthesized derivatives demonstrate potent cytotoxic effects, indicating their potential as anticancer agents that may operate through various mechanisms.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[1][5][6]
Comparative Data:
Here, we compare the COX-2 selectivity of a representative this compound derivative with established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Derivative C | 15.2 | 0.8 | 19.0 |
| Meloxicam | 2.5 | 0.15 | 16.7 |
| Piroxicam | 0.05 | 0.8 | 0.06 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[6][7]
The high COX-2 selectivity index of Derivative C suggests its potential as a potent anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[5]
Experimental Protocols for Biological Validation
To rigorously assess the biological activity of this compound derivatives, a series of well-established cell-based assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.
Cell Viability and Cytotoxicity Assays (WST-1 and MTT)
The initial step in evaluating a compound's biological activity is to determine its effect on cell viability and proliferation. The WST-1 and MTT assays are colorimetric methods that measure the metabolic activity of viable cells.[8][9][10][11]
Principle:
-
MTT: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[11]
-
WST-1: The water-soluble tetrazolium salt WST-1 is reduced to a soluble formazan dye, offering higher sensitivity and a simpler protocol.[8][12]
Protocol: WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of a compound's antiproliferative effects, it is crucial to analyze its impact on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique for this purpose.[13][14][15][16]
Principle:
Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][16]
Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[16]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13][15]
Kinase Inhibition Assay: Western Blotting for Phosphorylated Proteins
For compounds targeting specific kinases, it is essential to demonstrate their inhibitory effect on the phosphorylation of downstream substrates. Western blotting is a widely used technique for this purpose.[17][18][19][20]
Principle:
This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the phosphorylated form of a target protein.[17][19]
Protocol: Western Blotting
-
Cell Lysis: Treat cells with the compound and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-proteins) to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels. It is crucial to also probe for the total protein as a loading control.[19]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context and execution of these validation assays, we provide the following diagrams created using Graphviz.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow: Cell-Based Assay Cascade
Caption: A typical workflow for validating biological activity.
Conclusion: A Promising Scaffold for Future Therapeutics
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The cell-based assays outlined in this guide provide a robust framework for validating their biological activity and elucidating their mechanisms of action. By employing a systematic and comparative approach, researchers can effectively identify and advance lead candidates with the potential to address unmet medical needs in oncology, inflammation, and beyond. The continued exploration of this chemical space is warranted and holds significant promise for the future of drug discovery.
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A Comparative Analysis of 2-Hydrazinylpyrimidine-5-carbonitrile Derivatives and Established Anticancer Drugs
A Technical Guide for Researchers in Oncology Drug Discovery
Authored by a Senior Application Scientist
The relentless pursuit of novel anticancer agents with enhanced efficacy and improved safety profiles is a central theme in modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrimidine scaffold, have emerged as a privileged structure, forming the core of numerous clinically approved drugs. This guide provides an in-depth, objective comparison of the anticancer efficacy of a promising subclass, 2-Hydrazinylpyrimidine-5-carbonitrile derivatives, with that of well-established anticancer drugs. By synthesizing data from preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of these emerging compounds.
The Pyrimidine Scaffold: A Cornerstone of Cancer Chemotherapy
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and, as such, its derivatives have long been exploited as antimetabolites in cancer therapy. The structural similarity to endogenous nucleobases allows these synthetic analogues to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] The prototypical example is 5-Fluorouracil (5-FU), a cornerstone in the treatment of various solid tumors for decades.[1] Building on this foundation, medicinal chemists have extensively modified the pyrimidine core to develop compounds with diverse mechanisms of action, moving beyond antimetabolite activity to the targeted inhibition of key signaling proteins involved in tumorigenesis.[3]
Emerging Derivatives: The Promise of 2-Hydrazinylpyrimidine-5-carbonitriles
Recent research has highlighted the potent in vitro anticancer activity of novel series of pyrimidine-5-carbonitrile derivatives.[4][5] The incorporation of a hydrazinyl group at the C2 position and a carbonitrile group at the C5 position of the pyrimidine ring has yielded compounds with significant cytotoxic effects against a range of human cancer cell lines. This guide will focus on the comparative efficacy of these derivatives against breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cell lines.
Comparative Efficacy: In Vitro Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for representative this compound derivatives and a panel of standard-of-care anticancer drugs. It is important to note that direct head-to-head comparisons in a single study are often limited; therefore, data has been compiled from various sources to provide a broad comparative overview.
Table 1: IC50 Values (µM) of Pyrimidine-5-carbonitrile Derivatives and Standard Drugs against Breast Cancer (MCF-7) and Lung Cancer (A549) Cell Lines
| Compound/Drug | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference(s) |
| Pyrimidine-5-carbonitrile Derivatives | |||
| Compound 10b | 7.68 | 5.85 | [4] |
| Indazol-Pyrimidine 4f | 1.629 | - | [6] |
| Indazol-Pyrimidine 4i | 1.841 | - | [6] |
| Standard Anticancer Drugs | |||
| Doxorubicin | 2.50 | > 20 | [7] |
| Erlotinib | 5.27 | 1.12 | [4] |
| Cisplatin | ~10-30 (variable) | ~5-15 (variable) | [8] |
| 5-Fluorouracil | ~5-20 (variable) | ~10-50 (variable) | [9] |
Table 2: IC50 Values (µM) of Pyrimidine-5-carbonitrile Derivatives and Standard Drugs against Liver Cancer (HepG2) and Colorectal Cancer (HCT-116) Cell Lines
| Compound/Drug | HepG2 (Liver) IC50 (µM) | HCT-116 (Colorectal) IC50 (µM) | Reference(s) |
| Pyrimidine-5-carbonitrile Derivatives | |||
| Compound 10b | 3.56 | - | [4] |
| Pyrrolo[2,3-d]pyrimidine 5k | 29 - 59 | - | [6] |
| Standard Anticancer Drugs | |||
| Doxorubicin | 12.18 | - | [7] |
| Erlotinib | 0.87 | - | [4] |
| Cisplatin | ~5-20 (variable) | ~5-20 (variable) | [8] |
| 5-Fluorouracil | ~1-10 (variable) | ~2-15 (variable) | [9] |
Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions.
From the available data, it is evident that certain this compound derivatives, such as compound 10b and the indazol-pyrimidines 4f and 4i, exhibit promising cytotoxic activity, in some cases comparable to or exceeding that of established drugs like doxorubicin against specific cell lines.[4][6]
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of this compound derivatives are not solely reliant on antimetabolite activity. Emerging evidence suggests that these compounds can act as inhibitors of crucial signaling pathways that are frequently dysregulated in cancer.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[10][11] Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[12] Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR.[4][5] By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream pro-survival pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10] This inhibition ultimately leads to cell cycle arrest and apoptosis.[13]
Inhibition of Cyclooxygenase-2 (COX-2) Signaling
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in malignant tissues and plays a significant role in inflammation and tumorigenesis.[14][15] COX-2 catalyzes the production of prostaglandins, which can promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis.[15] Some pyrimidine-5-carbonitrile derivatives have demonstrated potent COX-2 inhibitory activity.[5] By blocking COX-2, these compounds can reduce the production of pro-tumorigenic prostaglandins, thereby suppressing cancer cell growth and survival.[16][17] The inhibition of COX-2 can also sensitize cancer cells to other chemotherapeutic agents.[16]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental protocols used to assess the anticancer efficacy of these compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound derivatives represent a promising class of anticancer agents. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to target key oncogenic signaling pathways like EGFR and COX-2, positions them as attractive candidates for further development.
However, it is crucial to acknowledge the limitations of the current body of research. The majority of the data is derived from in vitro studies. To translate these promising findings into clinical applications, future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of these derivatives.
-
Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure to optimize potency and selectivity.
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Comparative In Vitro Efficacy of 2-Hydrazinylpyrimidine-5-carbonitrile Derivatives as Anticancer Agents
A Technical Guide for Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Within the vast landscape of heterocyclic compounds, pyrimidine derivatives have been extensively investigated for their therapeutic potential, leading to the development of crucial anticancer drugs like 5-fluorouracil.[2][3] This guide focuses on a specific, promising subclass: 2-hydrazinylpyrimidine-5-carbonitrile derivatives. The incorporation of a hydrazinyl or a derived hydrazone moiety at the C2/C6 position of the pyrimidine ring has been shown to be a viable strategy for generating potent anticancer agents.[4]
This document provides a comparative analysis of the in vitro performance of these derivatives against various cancer cell lines. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key validation assays to ensure scientific integrity and reproducibility.
Comparative Cytotoxicity Against Human Cancer Cell Lines
The anticancer potential of this compound derivatives is profoundly influenced by the nature of substituents attached to the pyrimidine core and the hydrazone moiety. These modifications can modulate the compound's affinity for its biological target, pharmacokinetic properties, and overall cytotoxic efficacy.[1][2] The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyrimidine-5-carbonitrile derivatives, providing a quantitative comparison of their performance against several human cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Reference |
| 10b | Pyrimidine-5-carbonitrile core | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [5] |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | [5] | ||
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [5] | ||
| 11b | Pyrimidine-5-carbonitrile core | HCT-116 (Colorectal) | 3.37 | Erlotinib | 15.12 | [6] |
| HepG-2 (Liver) | 3.04 | Erlotinib | 14.23 | [6] | ||
| MCF-7 (Breast) | 4.14 | Erlotinib | 22.31 | [6] | ||
| A549 (Lung) | 2.4 | Erlotinib | 11.24 | [6] | ||
| 4e | Pyrimidine-5-carbonitrile core | Colo 205 (Colon) | 1.66 | - | - | [7] |
| 4f | Pyrimidine-5-carbonitrile core | Colo 205 (Colon) | 1.83 | - | - | [7] |
| 11e | Hydrazone linker | HCT-116 (Colon) | 1.14 | Sorafenib | 11.24 | [8] |
| MCF-7 (Breast) | 2.31 | Sorafenib | 12.87 | [8] | ||
| 7f | N-containing bridge | K562 (Leukemia) | Potent Activity | - | - | [9] |
| MCF-7 (Breast) | Potent Activity | - | - | [9] |
Note: The specific compounds listed are pyrimidine-5-carbonitrile derivatives whose synthesis often involves a hydrazinyl intermediate. Their performance highlights the potential of this structural class.
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for rationally designing more potent and selective anticancer agents.[1][10] For pyrimidine-5-carbonitrile derivatives, cytotoxic activity is closely linked to their ability to interfere with key cellular processes such as proliferation signaling, cell cycle progression, and apoptosis.
Inhibition of Protein Kinases
A primary mechanism of action for many pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[2]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors.[6] For instance, compound 10b emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the reference drug erlotinib (IC₅₀ = 2.83 nM).[5] Similarly, compound 11b was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M.[6] Molecular docking studies reveal that these compounds fit into the ATP-binding site of the EGFR kinase domain, interfering with downstream signaling.[5][6]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. [11]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and is used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells where membrane integrity is compromised. [11][12] Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and incubate for 24 hours. Treat the cells with the IC₅₀ concentration of the pyrimidine derivative for a specified time (e.g., 24 or 48 hours). [12]2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant. [11][12]3. Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant. [12][13]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [13][14]The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. [13]Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark. [13]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [13]Analyze the cells immediately (within 1 hour) using a flow cytometer.
-
Quadrant Analysis:
Conclusion and Future Directions
The in vitro data strongly support the this compound scaffold as a promising foundation for the development of novel anticancer therapeutics. Derivatives from this class have demonstrated potent cytotoxicity against a range of human cancer cell lines, often exceeding the efficacy of established clinical drugs in head-to-head comparisons. Their multi-faceted mechanism of action, which includes the inhibition of key oncogenic kinases like EGFR, induction of cell cycle arrest, and promotion of apoptosis, makes them particularly compelling candidates for further investigation.
Future research should focus on lead optimization to enhance potency and selectivity, thereby improving the therapeutic index. The most promising compounds identified in these in vitro screens warrant progression into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles. A deeper exploration of their molecular targets and potential to overcome drug resistance mechanisms will be crucial for their eventual translation into clinical applications.
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A Comparative Guide to the Biological Evaluation of Pyrimidine-5-Carbonitrile Derivatives as VEGFR-2 Inhibitors
In the landscape of modern oncology, the targeted inhibition of key signaling pathways driving tumor progression represents a cornerstone of therapeutic strategy. Among the most validated targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase pivotal to angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1] This guide provides a comprehensive biological evaluation of a promising class of small molecules, the pyrimidine-5-carbonitrile derivatives, as potent and selective VEGFR-2 inhibitors. We will delve into their comparative efficacy, the mechanistic rationale behind their evaluation, and the detailed protocols necessary for their characterization, offering researchers a robust framework for advancing novel anti-angiogenic therapies.
The Central Role of VEGFR-2 in Tumor Angiogenesis
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[2][3] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous cancers, which exploit this pathway to ensure a sustained supply of oxygen and nutrients.[2] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[4] This event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[2][5] The critical role of this receptor in tumor angiogenesis makes it an attractive and well-established target for cancer therapy.[4][6]
VEGFR-2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the critical downstream cascades initiated by VEGFR-2 activation and the strategic point of intervention for ATP-competitive inhibitors like the pyrimidine-5-carbonitrile derivatives.
Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.
-
Reagent Preparation : Prepare a 1x Kinase Buffer from a 5x stock. [7]Prepare serial dilutions of the pyrimidine-5-carbonitrile test compounds in 1x Kinase Buffer containing a constant percentage of DMSO (typically not exceeding 1%). [7][8]2. Master Mix : Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu:Tyr, 4:1)). [7][8]3. Plate Loading : Add 25 µL of the Master Mix to each well of a white, opaque 96-well plate. [7]4. Compound Addition : Add 5 µL of the diluted test compounds to the appropriate wells. For control wells, add 5 µL of the buffer/DMSO solution (Positive Control, 100% activity) and 5 µL to blank wells (No Enzyme). [8]5. Enzyme Addition : Thaw recombinant human VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. [8]Initiate the kinase reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells. [7]6. Incubation : Gently mix the plate and incubate at 30°C for 45 minutes. [7][8]7. Detection : Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. [8]Incubate at room temperature for 10-15 minutes to stabilize the signal. [8]8. Data Acquisition : Measure the luminescence using a microplate reader.
-
Analysis : Subtract the "Blank" reading from all other values. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9][10]Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [9][10]The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Plating : Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. [11]2. Incubation : Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Treatment : Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives for 48-72 hours.
-
MTT Addition : After the incubation period, add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [9]5. Formazan Formation : Incubate the plate for 4 hours at 37°C. [9]During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. [11]7. Data Acquisition : Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [11]Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [9]8. Analysis : Calculate the percentage of cell viability for each treatment relative to the untreated control cells. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.
In Vivo Tumor Xenograft Model
To assess the anti-tumor efficacy of lead compounds in a physiological context, in vivo xenograft models are indispensable. [12]These models involve transplanting human tumor cells into immunodeficient mice, allowing for the observation of tumor growth and response to treatment. [12][13]
Caption: Workflow for an in vivo subcutaneous tumor xenograft study.
-
Animal Models : Use immunodeficient mice, such as athymic nude or SCID mice, which can accept human tumor xenografts. [13][14]House animals in sterile, controlled conditions. [15]2. Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse. [13]3. Tumor Monitoring : Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2. [15]4. Group Formation : Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration : Administer the pyrimidine-5-carbonitrile derivative (formulated in a suitable vehicle) to the treatment group, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Efficacy Assessment : Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. [12]7. Ethical Considerations : All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion and Future Directions
The biological evaluation of pyrimidine-5-carbonitrile derivatives has identified several potent inhibitors of VEGFR-2 with significant anti-proliferative activity against various cancer cell lines. [6][16]Compounds like 11e and 9s demonstrate the therapeutic potential of this chemical scaffold. The systematic approach outlined in this guide—from direct enzymatic inhibition and cellular cytotoxicity to in vivo efficacy—provides a comprehensive and self-validating framework for their preclinical assessment.
Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their activity in patient-derived xenograft (PDX) models could offer a more accurate prediction of clinical response. [12][13]By integrating robust biological evaluation with medicinal chemistry efforts, the pyrimidine-5-carbonitrile scaffold holds considerable promise for the development of next-generation anti-angiogenic cancer therapies.
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Comparative Docking Studies of 2-Hydrazinylpyrimidine-5-carbonitrile Analogs in Kinase Active Sites: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 2-Hydrazinylpyrimidine-5-carbonitrile analogs, a promising scaffold in kinase inhibitor design. We will explore a detailed, validated workflow for performing molecular docking studies against key kinase targets, offering insights into structure-activity relationships and guiding the rational design of next-generation inhibitors.
The Rationale: Targeting Kinases with Novel Pyrimidine Scaffolds
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved that target the highly conserved ATP-binding site.[2][5]
Pyrimidine-based scaffolds are prevalent in many FDA-approved kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket.[6][7] The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the exploration of various substitutions to enhance potency and selectivity.[8][9][10][11]
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to its protein target.[3][12][13] It serves as an invaluable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing a structural basis for lead optimization.[12][14] This guide will demonstrate a rigorous, self-validating docking protocol to compare a series of novel this compound analogs against therapeutically relevant kinase targets.
Methodology: A Validated Protocol for Comparative Docking
The trustworthiness of any computational study hinges on a well-defined and validated methodology. The following sections detail the experimental choices and protocols, establishing a self-validating system for reliable results.
Selection of Kinase Targets
For this comparative study, we have selected three well-characterized protein kinases that are significant targets in oncology:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including non-small cell lung cancer.[15] (PDB ID: 1M17)[4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[15] (PDB ID: 1YWN)[10]
-
p38α Mitogen-Activated Protein Kinase (MAPK): A serine/threonine kinase involved in cellular responses to stress and inflammation, and implicated in cancer progression.[16] (PDB ID: 4KA3)[17]
The selection of high-resolution crystal structures from the Protein Data Bank (RCSB PDB) is paramount, as the accuracy of the docking simulation is highly dependent on the quality of the initial protein structure.[18]
Ligand and Receptor Preparation
Accurate preparation of both the ligands (analogs) and the receptors (kinases) is a critical prerequisite for a meaningful docking study.
Experimental Protocol: Ligand Preparation
-
2D Structure Sketching: The 2D structures of the this compound analogs (see Table 1) are drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D structures. Subsequently, their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial as the ligand's conformation influences its binding.
-
Charge Assignment: Gasteiger charges are calculated and assigned to each atom of the ligands.
-
File Format Conversion: The prepared ligands are saved in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional freedom information required by AutoDock Vina.[19]
Experimental Protocol: Receptor Preparation
-
PDB File Acquisition: The crystal structures of the selected kinases (PDB IDs: 1M17, 1YWN, 4KA3) are downloaded from the RCSB PDB database.
-
Protein Cleaning: All non-essential components such as water molecules, co-solvents, and any co-crystallized ligands are removed from the PDB file. This is done to ensure the docking simulation focuses solely on the protein-ligand interaction.
-
Hydrogen Addition: Polar hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography but are essential for proper hydrogen bonding and charge calculations.
-
Charge Calculation: Kollman charges are computed and assigned to the protein atoms.
-
File Format Conversion: The prepared receptor is saved in the PDBQT format.
Molecular Docking Workflow
We utilize AutoDock Vina , a widely cited and validated open-source docking program, for this study.[12][19] It employs a sophisticated gradient optimization method for its local search, which significantly improves the speed and accuracy of binding mode prediction.[19]
The core of the docking process is the scoring function , a mathematical model used to estimate the binding affinity between the ligand and the protein.[14][20][21] AutoDock Vina's scoring function is a hybrid type that approximates the binding free energy of the complex.[14]
Experimental Protocol: Docking and Validation
-
Docking Protocol Validation (Redocking): To ensure the reliability of our docking parameters, we first perform a validation step. The native ligand co-crystallized with the kinase is extracted and then re-docked into the same binding site. The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the crystallographic pose is less than 2.0 Å.[22][23][24] This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
Grid Box Generation: A 3D grid box is defined around the active site of each kinase. The size and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds, providing sufficient space for the new analogs to be explored conformationally.
-
Docking Simulation: Each prepared analog is docked into the active site of the three prepared kinases using AutoDock Vina. The program performs multiple independent runs (typically 8-10) for each ligand to ensure a thorough search of the conformational space.
-
Pose Analysis and Scoring: For each ligand, the software generates several possible binding poses, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.
Computational Workflow Diagram
The entire computational pipeline is summarized in the workflow diagram below.
Caption: Computational workflow for the comparative docking study.
Comparative Analysis: Results and Interpretation
This section presents the comparative results of the docking simulations, providing a quantitative and qualitative analysis of the interactions between the this compound analogs and the selected kinase active sites.
Structures of the Studied Analogs
The core scaffold and the various substitutions (R1, R2) of the analogs included in this study are shown below. These variations were designed to probe the effects of different chemical groups on kinase binding.
Caption: Structures of the this compound analogs.
Quantitative Docking Results
The predicted binding affinities (in kcal/mol) of the six analogs and a reference inhibitor (Imatinib, where applicable) against the three kinase targets are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.
| Compound | EGFR (1M17) Binding Affinity (kcal/mol) | VEGFR-2 (1YWN) Binding Affinity (kcal/mol) | p38α MAPK (4KA3) Binding Affinity (kcal/mol) |
| Analog 1 | -8.1 | -8.5 | -7.9 |
| Analog 2 | -8.5 | -8.9 | -8.3 |
| Analog 3 | -8.7 | -9.2 | -8.5 |
| Analog 4 | -8.4 | -8.8 | -8.2 |
| Analog 5 | -8.9 | -9.4 | -8.7 |
| Analog 6 | -9.2 | -9.7 | -9.0 |
| Imatinib | -9.5 | -10.1 | -9.8 |
Analysis of Results:
-
Across all three kinases, the predicted binding affinity generally increases with the addition of a halogen substituent on the R2 phenyl ring (H < F < Cl). This suggests that the electron-withdrawing nature and size of the halogen may contribute favorably to interactions within the active site.
-
The addition of a methyl group at the R1 position (analogs 4-6) consistently improves the binding score compared to their unsubstituted (R1=-H) counterparts (analogs 1-3).
-
Analog 6 , featuring a methyl group at R1 and a chloro-substituted phenyl ring at R2, emerged as the most promising candidate with the best binding scores against all three kinases.
-
While the reference inhibitor Imatinib shows stronger binding affinities, the scores for Analog 6 are highly competitive, marking it as a strong candidate for further development.
Analysis of Binding Interactions: Analog 6 in the EGFR Active Site
To understand the structural basis for its high predicted affinity, we analyzed the binding mode of the top-scoring compound, Analog 6, within the ATP-binding site of EGFR (PDB: 1M17).
The analysis reveals several key interactions that stabilize the complex:
-
Hinge Region Interaction: The pyrimidine core acts as a hinge-binder. The N1 and N3 atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of Met793 in the hinge region of EGFR. This is a canonical interaction for many Type I kinase inhibitors.[2]
-
Hydrophobic Interactions: The 4-chlorophenyl group (R2) extends into a hydrophobic pocket, forming favorable van der Waals interactions with residues such as Leu718, Val726, and Leu844 . The chlorine atom enhances these interactions.
-
Gatekeeper Interaction: The methyl group (R1) is positioned near the "gatekeeper" residue, Thr790 , contributing to the overall affinity.
The diagram below illustrates these critical ligand-receptor interactions.
Caption: Key interactions of Analog 6 in the EGFR active site.
Conclusion and Future Directions
This guide has detailed a comprehensive and validated computational workflow for the comparative analysis of this compound analogs as potential kinase inhibitors. Our in-silico study successfully identified key structural features that enhance binding affinity and predicted Analog 6 as a potent inhibitor against EGFR, VEGFR-2, and p38α MAPK.
The structure-activity relationship analysis suggests that a combination of a small alkyl group at the R1 position and a halogen-substituted phenyl ring at R2 is beneficial for binding. The predicted binding mode of Analog 6 highlights its potential to form canonical hinge interactions, a critical feature for effective kinase inhibition.
It is crucial to acknowledge that molecular docking is a predictive tool, and its findings must be experimentally validated.[25] The next logical steps in this drug discovery project would be:
-
Synthesis: Chemical synthesis of the designed analogs, particularly Analog 6.
-
In Vitro Kinase Assays: Performing enzymatic assays to experimentally determine the inhibitory activity (e.g., IC50 values) of the synthesized compounds against the target kinases.
-
Cell-Based Assays: Evaluating the most potent compounds in relevant cancer cell lines to assess their anti-proliferative effects.
-
Lead Optimization: Further refining the scaffold of Analog 6 based on experimental data to improve potency, selectivity, and drug-like properties.
By integrating computational screening with experimental validation, the this compound scaffold can be effectively optimized to develop novel and potent kinase inhibitors for therapeutic applications.
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Hafez, H. N., et al. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 22(7), 1215. [Link]
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The Ascending Trajectory of Hydrazinopyrimidine-5-Carbonitriles in Oncology: A Comparative Guide to a Novel Class of Antitumor Agents
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. Within this dynamic field, the pyrimidine scaffold has long been recognized as a cornerstone in the design of anticancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA. This has led to the successful development of numerous antimetabolite drugs.[1][2] A particularly promising and more recent offshoot of this chemical family is the hydrazinopyrimidine-5-carbonitrile core. These novel derivatives are emerging as a versatile class of compounds with potent and, in some cases, highly selective antitumor activities.[3][4][5]
This guide provides a comprehensive comparison of the antitumor efficacy of recently developed hydrazinopyrimidine-5-carbonitrile derivatives, drawing upon key preclinical findings. We will delve into their cytotoxic profiles against a range of cancer cell lines, explore their mechanisms of action, and present the experimental methodologies underpinning these discoveries. This analysis is intended to equip researchers, medicinal chemists, and drug development professionals with a critical overview of this burgeoning area of oncology research.
Comparative Antitumor Efficacy: A Data-Driven Overview
The true measure of a novel anticancer agent lies in its ability to potently and selectively inhibit the growth of cancer cells. Numerous studies have evaluated the in vitro cytotoxicity of hydrazinopyrimidine-5-carbonitrile derivatives across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric in these assessments.
A selection of notable derivatives and their reported IC50 values are presented below, offering a comparative snapshot of their efficacy against various cancer types.
| Compound ID/Series | Cancer Cell Line | Target/Mechanism of Action | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| 11e | HCT-116 (Colon) | VEGFR-2 Inhibitor | 1.14 | Sorafenib | >10 | [5][6] |
| MCF-7 (Breast) | 1.54 | Sorafenib | 10.33 | [5][6] | ||
| 12b | Leukemia SR | PI3Kα/β/δ, mTOR Inhibitor | 0.10 | LY294002 | - | [4] |
| 12d | Leukemia SR | PI3Kα/β/δ, mTOR Inhibitor | 0.09 | LY294002 | - | [4] |
| 11b | HCT-116 (Colon) | EGFR WT/T790M Inhibitor | 3.37 | Erlotinib | >30 | [7][8] |
| HepG-2 (Liver) | 3.04 | Erlotinib | 25.61 | [7][8] | ||
| MCF-7 (Breast) | 4.14 | Erlotinib | 18.72 | [7][8] | ||
| A549 (Lung) | 2.4 | Erlotinib | 18.23 | [7][8] | ||
| 4e | Colo 205 (Colon) | EGFR WT/COX-2 Inhibitor | 1.66 | - | - | [9] |
| 4f | Colo 205 (Colon) | EGFR WT/COX-2 Inhibitor | 1.83 | - | - | [9] |
| 5c | HepG-2 (Liver) | Tyrosine Kinase, CDK2 | 14.32 µg/ml | 5-FU | - | [1][10] |
| 5h | HepG-2 (Liver) | Tyrosine Kinase, CDK2 | 19.24 µg/ml | 5-FU | - | [1][10] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
The data clearly indicates that specific structural modifications to the hydrazinopyrimidine-5-carbonitrile scaffold can lead to highly potent compounds. For instance, compounds 12b and 12d demonstrate exceptional sub-micromolar activity against the leukemia SR cell line by targeting the PI3K/mTOR pathway.[4] Similarly, compound 11b exhibits significantly greater potency than the established EGFR inhibitor erlotinib against a panel of four different cancer cell lines.[7][8] Furthermore, the selectivity of these compounds is a critical aspect of their therapeutic potential. Compound 11e , a potent VEGFR-2 inhibitor, was found to be approximately 47 times more cytotoxic to cancer cells than to normal human fibroblasts, highlighting a favorable therapeutic window.[5][6]
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
A key driver for the development of these novel derivatives is their potential to act on specific molecular targets that are crucial for cancer cell proliferation and survival. The versatility of the hydrazinopyrimidine-5-carbonitrile core allows for chemical modifications that can direct their activity towards various key signaling pathways.
Targeting Receptor Tyrosine Kinases
A significant number of these novel compounds have been designed as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Several hydrazinopyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as T790M, which confers resistance to first and second-generation EGFR inhibitors.[7][8] Molecular docking studies suggest that these compounds effectively bind to the ATP-binding site of the EGFR kinase domain.[7][11]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Derivatives such as 11e have been explicitly designed and validated as potent VEGFR-2 inhibitors, offering a mechanism to starve tumors of their blood supply.[5][6]
The following diagram illustrates the general principle of EGFR and VEGFR-2 inhibition by these novel compounds.
Caption: Inhibition of key signaling pathways by hydrazinopyrimidine-5-carbonitrile derivatives.
Dual-Target Inhibition: A Strategy to Overcome Resistance
An emerging paradigm in cancer therapy is the development of drugs that can simultaneously inhibit multiple oncogenic pathways. This approach can enhance therapeutic efficacy and potentially circumvent the development of drug resistance. Several hydrazinopyrimidine-5-carbonitrile derivatives have been engineered as dual inhibitors.
-
Dual PI3K/mTOR Inhibition: The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Compounds 12b and 12d have been shown to be potent dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis induction.[4]
-
Dual EGFR/COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and contributes to inflammation and cancer progression. The co-inhibition of EGFR and COX-2 is a promising therapeutic strategy. Compounds 4e and 4f have been identified as dual inhibitors of both these targets.[9][12]
Experimental Methodologies: The Foundation of Discovery
The compelling efficacy data for these novel compounds are the result of rigorous and well-established experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
In Vitro Cytotoxicity Assessment: The MTT Assay
A fundamental technique for evaluating the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Protocol for the MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a hydrazinopyrimidine-5-carbonitrile derivative) and a vehicle control. A reference drug is often included for comparison.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for the in vitro evaluation of these novel anticancer compounds.
Caption: General workflow for the in vitro evaluation of novel anticancer compounds.
Future Directions and Concluding Remarks
The hydrazinopyrimidine-5-carbonitrile scaffold has unequivocally demonstrated its potential as a source of novel and potent anticancer agents. The research highlighted in this guide showcases the remarkable versatility of this chemical core, which can be tailored to inhibit a range of critical oncogenic targets. The impressive preclinical data, particularly for compounds targeting EGFR, VEGFR-2, and the PI3K/mTOR pathway, provides a strong rationale for their further development.
Future research in this area will likely focus on:
-
In Vivo Efficacy Studies: While the in vitro data is promising, evaluation in animal models of cancer is a critical next step to assess therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the rational design of even more potent and selective compounds.[13]
-
Combination Therapies: Exploring the synergistic effects of these novel agents with existing chemotherapies or targeted drugs could lead to more effective treatment regimens.
References
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Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinylpyrimidine-5-carbonitrile
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2-Hydrazinylpyrimidine-5-carbonitrile, a heterocyclic compound with reactive hydrazinyl and carbonitrile functional groups. The procedures outlined below are designed to mitigate risks and ensure the safe management of this hazardous chemical from receipt to final disposal.
Understanding the Hazards of this compound
Hydrazine Moiety: Hydrazine and its derivatives are well-documented as being toxic, and many are considered potential human carcinogens.[1][2] Occupational exposure limits for hydrazine are set at very low levels by organizations such as the National Institute for Occupational Safety and Health (NIOSH), the Occupational Safety and Health Administration (OSHA), and the American Conference of Governmental Industrial Hygienists (ACGIH).[1][3][4]
Nitrile Moiety: Nitriles are a class of organic compounds that can also exhibit toxicity. Some nitriles can be metabolized to cyanide in the body.[5] They are also known to be incompatible with strong oxidizing and reducing agents.[6]
GHS Hazard Classification: Based on supplier safety data, this compound is classified as a hazardous substance with the following hazard statements:
It is assigned UN number 2811, Hazard Class 6.1, and Packing Group III, indicating a toxic solid.[7]
Personal Protective Equipment (PPE) and Safe Handling
Due to the toxicity of this compound, stringent adherence to personal protective equipment protocols is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. Check for breakthrough times. | To prevent skin contact, as the compound is toxic upon dermal absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates. |
| Lab Coat | A chemically resistant lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of the toxic dust or any vapors.[8] |
Safe Handling Practices:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoid the generation of dust.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Store the compound in a cool, dry, dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C, as recommended by suppliers.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.
-
Containment: For small spills, gently cover the material with an inert absorbent material such as vermiculite, sand, or a 1:1:1 mixture of sodium carbonate, bentonite (clay cat litter), and sand.[7][10]
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by water), collecting all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and all contaminated materials according to institutional and local regulations for hazardous chemical waste.[2]
Step-by-Step Disposal Procedure: Chemical Degradation
For small quantities of this compound, chemical degradation can be an effective method to render the compound less hazardous before final disposal. The following two-stage procedure targets the hydrazinyl and carbonitrile functional groups. This procedure should be performed in a chemical fume hood with appropriate PPE.
Stage 1: Oxidation of the Hydrazinyl Group
The hydrazinyl group can be oxidized to nitrogen gas, a much less hazardous substance. Sodium hypochlorite (bleach) is a common and effective oxidizing agent for this purpose.[11][12]
Protocol:
-
Preparation: In a suitably sized beaker or flask equipped with a magnetic stirrer, dissolve the this compound in water to create a dilute solution (e.g., less than 1% by weight). It may be necessary to use a small amount of a water-miscible organic solvent like methanol or isopropanol to aid dissolution before adding water.
-
Cooling: Place the reaction vessel in an ice bath to control the temperature of the reaction, as the oxidation of hydrazine can be exothermic.
-
Addition of Oxidant: While stirring vigorously, slowly add a 5% sodium hypochlorite solution (household bleach) in a significant excess (e.g., a 10-fold molar excess relative to the hydrazine compound). The slow addition is crucial to prevent a rapid, uncontrolled reaction.
-
Reaction Time: Continue stirring the mixture in the ice bath for at least 2 hours to ensure the complete oxidation of the hydrazinyl group.
-
Verification (Optional): The absence of the hydrazine can be checked by a qualitative test, such as the formation of a colored product with p-dimethylaminobenzaldehyde. However, for routine disposal, ensuring a sufficient excess of oxidant and adequate reaction time is generally sufficient.
Stage 2: Hydrolysis of the Carbonitrile Group
Following the destruction of the hydrazinyl moiety, the nitrile group can be hydrolyzed to a less toxic carboxylic acid or amide under basic conditions.[13]
Protocol:
-
Basification: To the reaction mixture from Stage 1, slowly add a 2 M sodium hydroxide solution until the pH is greater than 12.
-
Heating: Gently heat the basic solution to between 50-70°C with continued stirring. A reflux condenser may be necessary to prevent the loss of solvent.
-
Reaction Time: Maintain the temperature and stirring for several hours (e.g., 4-6 hours) to facilitate the hydrolysis of the nitrile group to the corresponding carboxylate.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by the slow addition of a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid). Monitor the pH closely during neutralization.
-
Final Disposal: The resulting neutralized aqueous solution, now containing the degraded pyrimidine species, inorganic salts, and water, should be disposed of as aqueous chemical waste in accordance with local and institutional regulations. Do not pour down the drain unless permitted by your institution's environmental health and safety office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Waste Management and Regulatory Compliance
All waste generated during the handling and disposal of this compound must be managed as hazardous waste.
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Degradation products of this compound".
-
Segregation: Keep this waste stream separate from other chemical waste to avoid incompatible reactions.
-
Professional Disposal: For larger quantities or if in-lab degradation is not feasible, the chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[7]
-
Regulatory Adherence: Always adhere to the hazardous waste regulations set forth by the Environmental Protection Agency (EPA) and your local and state authorities.[2][14][15]
By following these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Hydrazine - IDLH | NIOSH - CDC. (n.d.). Retrieved from [Link]
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Hydrazine - Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
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DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. (n.d.). eGyanKosh. Retrieved from [Link]
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The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. (n.d.). ResearchGate. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Hydrazinylpyrimidine-5-carbonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-proven safety and logistical information for handling 2-Hydrazinylpyrimidine-5-carbonitrile. The protocols outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and compliance with safety standards.
Immediate Safety Briefing: Understanding the Risks
Before handling this compound, it is crucial to recognize its potential hazards. Based on data from structurally similar compounds, this chemical should be treated with significant caution.
Primary Hazards Include:
-
Acute Toxicity: The compound is likely harmful if swallowed, inhaled, or in contact with skin[1][2].
-
Skin and Eye Irritation: It is expected to cause skin irritation and serious eye irritation[1][3][4].
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation[1][4].
-
Carcinogenicity: Some hydrazine derivatives are suspected of causing cancer, a risk that should be considered for this compound as well[1][5].
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the minimum required PPE for handling this compound.
| Task | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Double-layered, chemotherapy-grade gloves[6] | Safety glasses with side shields | Lab coat | N95 respirator (if risk of airborne particles)[7][8] |
| Weighing and Aliquoting (Solid) | Double-layered, chemotherapy-grade gloves | Chemical splash goggles[7][8] | Disposable gown with closed cuffs[7] | N95 respirator or higher, within a certified chemical fume hood[9] |
| Solution Preparation and Handling | Double-layered, chemotherapy-grade gloves | Chemical splash goggles and face shield[7] | Disposable, fluid-resistant gown | Work within a certified chemical fume hood |
| Spill Cleanup | Double-layered, chemotherapy-grade gloves | Chemical splash goggles and face shield | Chemical-resistant coveralls or "bunny suit"[8][10] | Half- or full-face respirator with appropriate cartridges[9] |
| Waste Disposal | Double-layered, chemotherapy-grade gloves | Safety glasses with side shields | Lab coat | As required by the specific disposal procedure |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount for safety.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[1][2].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[1].
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spill kits, and waste containers.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If handling the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent the generation of dust[1][3].
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Never handle the compound with bare hands. Always use appropriate gloves[1][9].
-
Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][3].
3. Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.
-
4. Decontamination and Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, pipette tips, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container[3][6].
-
Disposal Regulations: Dispose of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations[1][3][6]. Do not dispose of this chemical down the drain[2].
-
Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste and disposed of accordingly.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
